Product packaging for 3-(1H-benzimidazol-1-yl)propanenitrile(Cat. No.:CAS No. 4414-84-0)

3-(1H-benzimidazol-1-yl)propanenitrile

Cat. No.: B1334945
CAS No.: 4414-84-0
M. Wt: 171.2 g/mol
InChI Key: HCNGGCURDWJVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-benzimidazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B1334945 3-(1H-benzimidazol-1-yl)propanenitrile CAS No. 4414-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNGGCURDWJVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388193
Record name 3-(1H-benzimidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-84-0
Record name 3-(1H-benzimidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(1H-benzimidazol-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-(1H-benzimidazol-1-yl)propanenitrile, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis

The synthesis of this compound is typically achieved through an aza-Michael addition reaction between benzimidazole and acrylonitrile. This reaction is a well-established method for forming a carbon-nitrogen bond.[1] Various catalytic systems and reaction conditions have been explored to optimize this transformation, including the use of basic catalysts and microwave irradiation to enhance reaction rates and yields.[1]

Experimental Protocol: Aza-Michael Addition

This protocol outlines a general and effective method for the synthesis of this compound.

Materials:

  • Benzimidazole

  • Acrylonitrile

  • Potassium carbonate (anhydrous)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Apparatus for filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve benzimidazole (1 equivalent) in ethanol.

  • To this solution, add anhydrous potassium carbonate (1.2 equivalents) as a catalyst.

  • Add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane solvent system.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. These methods include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₉N₃
Molecular Weight171.20 g/mol
AppearanceSolid
CAS Number4414-84-0
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~2250C≡N (nitrile) stretching
~3050-3150Aromatic C-H stretching
~2850-2950Aliphatic C-H stretching
~1610C=N and C=C stretching

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HN-CH-N (Benzimidazole C2-H)
~7.7m2HAromatic C-H (Benzimidazole)
~7.3m2HAromatic C-H (Benzimidazole)
~4.7t2HN-CH₂
~3.1t2HCH₂-CN

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~144N-CH-N (Benzimidazole C2)
~143Quaternary Aromatic C (Benzimidazole)
~134Quaternary Aromatic C (Benzimidazole)
~123Aromatic C-H (Benzimidazole)
~122Aromatic C-H (Benzimidazole)
~119Aromatic C-H (Benzimidazole)
~117C≡N (nitrile)
~110Aromatic C-H (Benzimidazole)
~40N-CH₂
~18CH₂-CN

Table 4: Mass Spectrometry (MS) Data

m/z ValueAssignment
172.08[M+H]⁺ (Calculated for C₁₀H₁₀N₃⁺: 172.09)
171.08[M]⁺ (Calculated for C₁₀H₉N₃: 171.08)

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

SynthesisWorkflow Reactants Benzimidazole + Acrylonitrile Reaction Aza-Michael Addition (K2CO3, Ethanol, Reflux) Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

CharacterizationWorkflow Product Purified Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Structure Structural Confirmation and Purity Assessment IR->Structure NMR->Structure MS->Structure

Caption: Characterization workflow for the synthesized product.

References

3-(1H-benzimidazol-1-yl)propanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(1H-benzimidazol-1-yl)propanenitrile, tailored for researchers, scientists, and drug development professionals. The information is compiled from various public sources and presented in a structured format for clarity and ease of comparison.

Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazole moiety linked to a propanenitrile group. Its fundamental chemical and physical properties are summarized below.

General and Computed Properties

The following table outlines the key identifiers and computed physicochemical properties of the molecule.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₉N₃PubChem[1], ChemicalBook[2]
Molecular Weight 171.20 g/mol PubChem[1]
CAS Number 4414-84-0PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3-AA 1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Experimental Physical Properties

Experimental data for the physical properties of this compound is limited. The known experimental value is presented in the table below.

PropertyValueSource
Melting Point 108-109 °CExclusive Chemistry Ltd.

Chemical Structure

The structural characteristics of this compound are defined by the fusion of a benzene and an imidazole ring, with a propanenitrile substituent on one of the nitrogen atoms of the imidazole ring.

Caption: 2D chemical structure of this compound.

Note: Detailed experimental structural data, such as crystal structure, bond lengths, and bond angles for this specific compound, are not currently available in public crystallographic databases.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the reaction of benzimidazole with acrylonitrile. While the general synthetic route is known, a detailed, step-by-step experimental protocol with specific reagents, quantities, reaction conditions, and purification methods is not available in the reviewed literature.

synthesis_workflow reagent1 Benzimidazole reaction Michael Addition reagent1->reaction reagent2 Acrylonitrile reagent2->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer effects.[3][4] However, specific studies on the biological activity of this compound are lacking in the current scientific literature. Consequently, there is no information available regarding its mechanism of action or any associated signaling pathways.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. Researchers should independently verify all information before use.

References

An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1H-benzimidazol-1-yl)propanenitrile. While specific quantitative biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on the well-established pharmacology of the benzimidazole scaffold.

Chemical Identity and Properties

IUPAC Name: 3-(benzimidazol-1-yl)propanenitrile[1]

Synonyms: 3-(1H-1,3-benzodiazol-1-yl)propanenitrile, 1H-Benzimidazole-1-propanenitrile, N-(cyanoethyl)benzimidazole[1]

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉N₃PubChem[1]
Molecular Weight 171.20 g/mol PubChem[1]
CAS Number 4414-84-0PubChem[1]
Appearance Solid (predicted)-
Melting Point 108-109 °CExclusive Chemistry Ltd.
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.General chemical knowledge

Synthesis

The synthesis of this compound is typically achieved through a cyanoethylation reaction, a type of Michael addition, between benzimidazole and acrylonitrile.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from a similar synthesis of 3-(1H-imidazol-1-yl)propanenitrile and is expected to yield the desired product.[2]

Materials:

  • 1H-Benzimidazole

  • Acrylonitrile

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1H-Benzimidazole (1 equivalent) in absolute ethanol.

  • Add acrylonitrile (1.1-1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification benzimidazole 1H-Benzimidazole dissolve Dissolve Benzimidazole in Ethanol benzimidazole->dissolve acrylonitrile Acrylonitrile add Add Acrylonitrile acrylonitrile->add ethanol Ethanol (Solvent) ethanol->dissolve dissolve->add reflux Reflux (12-24h) add->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate purify Recrystallization or Column Chromatography evaporate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates. The biological activities of this class of compounds are diverse and include antimicrobial, anticancer, antiviral, and anti-inflammatory effects.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.

Table 2: Potential Antimicrobial Targets of Benzimidazole Derivatives

TargetOrganism TypePotential Mechanism of Action
Tubulin Polymerization Fungi, HelminthsDisruption of microtubule formation, leading to cell cycle arrest and impaired cellular transport.
DNA Gyrase/Topoisomerase BacteriaInhibition of DNA replication and repair.
Ergosterol Biosynthesis FungiDisruption of fungal cell membrane integrity.

A variety of benzimidazole derivatives have shown significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[3][4][5]

Anticancer Activity

The anticancer properties of benzimidazoles are attributed to their ability to interact with various molecular targets involved in cancer cell proliferation and survival.

Table 3: Potential Anticancer Targets of Benzimidazole Derivatives

TargetCancer TypePotential Mechanism of Action
Tubulin Polymerization VariousDisruption of mitotic spindle formation, leading to apoptosis.
Tyrosine Kinases (e.g., VEGFR, EGFR) VariousInhibition of signaling pathways that promote angiogenesis and cell proliferation.
PARP (Poly(ADP-ribose) polymerase) DNA repair-deficient cancersInhibition of DNA repair mechanisms, leading to synthetic lethality.

Numerous studies have reported the cytotoxic effects of benzimidazole derivatives against a range of cancer cell lines, with IC₅₀ values often in the micromolar to nanomolar range.[6][7][8][9][10]

dot

Benzimidazole_Signaling cluster_compound This compound cluster_targets Potential Cellular Targets cluster_outcomes Biological Outcomes compound Benzimidazole Core tubulin Tubulin compound->tubulin Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition tyrosine_kinases Tyrosine Kinases compound->tyrosine_kinases Inhibition parp PARP compound->parp Inhibition apoptosis Apoptosis tubulin->apoptosis cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest antimicrobial Antimicrobial Effect dna_gyrase->antimicrobial tyrosine_kinases->apoptosis antiangiogenic Anti-angiogenic Effect tyrosine_kinases->antiangiogenic parp->apoptosis

Caption: Potential signaling pathways modulated by benzimidazole derivatives.

Future Directions

This compound represents a simple yet potentially bioactive scaffold. Further research is warranted to:

  • Confirm Biological Activity: Screen the compound against a panel of microbial strains and cancer cell lines to determine its specific MIC and IC₅₀ values.

  • Elucidate Mechanism of Action: Conduct detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate derivatives to optimize potency and selectivity.

Conclusion

While direct experimental data on this compound is limited, its structural relationship to a wide range of biologically active benzimidazoles suggests its potential as a valuable starting point for the development of novel therapeutic agents. The synthetic route is straightforward, making it an accessible molecule for further investigation by researchers in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide serve as a foundation for future exploration of this promising compound.

References

An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanenitrile (CAS: 4414-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-1-yl)propanenitrile, with the CAS number 4414-84-0, is a nitrile-containing benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This is attributed to its structural similarity to naturally occurring purines, allowing for interaction with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 4414-84-0[1]
Molecular Formula C₁₀H₉N₃[1][2]
Molecular Weight 171.20 g/mol [1][2]
Melting Point 108-109 °C[3]
Boiling Point 380.9 °C (calculated)[4]
Density 1.15 g/cm³ (calculated)[4]
Appearance Solid (predicted)
Solubility Data not available. Expected to have some solubility in polar organic solvents.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the cyanoethylation of benzimidazole. This reaction involves the Michael addition of the benzimidazole nitrogen to acrylonitrile.

Experimental Protocol: Cyanoethylation of Benzimidazole

This protocol is adapted from the synthesis of a similar compound, 3-(1H-imidazol-1-yl)propanenitrile[5].

Materials:

  • Benzimidazole

  • Acrylonitrile

  • Ethanol (or another suitable solvent)

  • Base catalyst (e.g., potassium carbonate, optional)[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzimidazole in ethanol.

  • Add an excess of acrylonitrile to the solution.

  • Optionally, a catalytic amount of a base like potassium carbonate can be added to facilitate the reaction[6].

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acrylonitrile and ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Synthesis benzimidazole Benzimidazole reagents Ethanol, Reflux (Optional: Base catalyst) benzimidazole->reagents acrylonitrile Acrylonitrile acrylonitrile->reagents product This compound reagents->product

Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzimidazole ring and the propanenitrile side chain.

  • Benzimidazole Protons: A complex multiplet pattern in the aromatic region (typically δ 7.2-8.2 ppm) is expected for the four protons on the benzene ring. The proton at the 2-position of the imidazole ring will likely appear as a singlet at a downfield chemical shift (around δ 8.0 ppm).

  • Propanenitrile Protons: Two triplets are anticipated for the methylene groups of the propanenitrile chain. The methylene group attached to the benzimidazole nitrogen (-N-CH₂-) would appear at a more downfield position (around δ 4.5 ppm) compared to the methylene group adjacent to the nitrile (-CH₂-CN, around δ 2.9 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule.

  • Benzimidazole Carbons: The carbons of the benzimidazole ring are expected to resonate in the aromatic region (δ 110-150 ppm).

  • Propanenitrile Carbons: The nitrile carbon (-CN) will appear at a characteristic downfield shift (around δ 117 ppm). The two methylene carbons will resonate in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹ for the nitrile group.

  • C=N and C=C Stretching: Absorptions in the range of 1450-1620 cm⁻¹ are characteristic of the benzimidazole ring system.

  • C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile side chain.

Potential Biological Activities

While no specific biological activity data for this compound has been found, the extensive research on benzimidazole derivatives suggests a high potential for various pharmacological effects, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines[7][8]. The proposed mechanisms of action for some of these derivatives include:

  • Tubulin Polymerization Inhibition: Benzimidazoles can bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis[9].

  • Enzyme Inhibition: Certain benzimidazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase.

Anticancer_MoA Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to colchicine site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Potential mechanism of anticancer activity for benzimidazole derivatives.
Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects[10][11].

  • Antifungal Activity: The mechanism of antifungal action for some benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane[10]. This leads to increased membrane permeability and ultimately cell death. Several studies have reported the potent anti-Candida activity of imidazole and benzimidazole derivatives, with some compounds showing lower Minimum Inhibitory Concentrations (MICs) than the standard drug fluconazole[12][13].

  • Antibacterial Activity: The antibacterial effects of benzimidazoles can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes.

Experimental Protocols for Biological Assays

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Bioassay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) c1 Seed Cancer Cells c2 Treat with Compound c1->c2 c3 Add MTT Reagent c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate IC50 c4->c5 a1 Serial Dilution of Compound a2 Inoculate with Microorganism a1->a2 a3 Incubate a2->a3 a4 Determine MIC a3->a4

General workflow for in vitro biological activity screening.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery programs. Although specific biological data for this compound is limited in the public domain, the well-established and diverse pharmacological activities of the benzimidazole scaffold, particularly in oncology and infectious diseases, strongly suggest its potential as a valuable lead molecule. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related benzimidazole derivatives. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and spectroscopic profile.

References

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core, a bicyclic aromatic system forged from the fusion of benzene and imidazole, stands as a quintessential privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity in the 19th century to the structural cornerstone of numerous blockbuster drugs is a testament to its remarkable chemical versatility and profound biological significance. This technical guide provides an in-depth exploration of the discovery and historical development of benzimidazole derivatives, detailing the seminal synthetic methodologies, key experimental protocols, and the evolution of their therapeutic applications. We will dissect the mechanisms of action that underpin their efficacy as anthelmintics and proton pump inhibitors, supported by quantitative data and visualized through logical and signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the ongoing quest for novel therapeutics built upon the enduring benzimidazole framework.

The Genesis of a Scaffold: Early Discovery and Synthesis

The history of benzimidazole begins in the late 19th century. The first synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole, was reported by Hobrecker in 1872.[1][2][3][4] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide followed by an intramolecular cyclization.[3] A few years later, a more general and foundational method for creating the benzimidazole core was established through the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde, a method that remains a staple in contemporary organic synthesis.[5][6] The parent compound, benzimidazole, is produced by the condensation of o-phenylenediamine with formic acid.[7]

The realization of the biological significance of the benzimidazole scaffold came with the discovery that the N-ribosyl-dimethylbenzimidazole unit serves as an axial ligand for cobalt in vitamin B12.[7][8][9] This finding highlighted the scaffold's ability to interact with biological systems and spurred further investigation into its potential as a pharmacophore.

Foundational Synthetic Methodologies

The construction of the benzimidazole ring system is primarily achieved through the condensation of o-phenylenediamines with various one-carbon electrophiles. Over the decades, numerous refinements and novel approaches have been developed to enhance yield, purity, and substrate scope.

Phillips Condensation: A Classic Approach

The reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating, is a versatile and widely used method for preparing 2-substituted benzimidazoles.[5]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole via Phillips Condensation [5]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heating: Heat the reaction mixture under reflux for a period of 2-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

  • Precipitation and Isolation: Stir the mixture until a precipitate forms. Collect the crude product by filtration.

  • Purification: Purify the product by recrystallization from a suitable solvent.

Modern Synthetic Innovations

In recent years, a variety of more efficient and environmentally benign methods have been developed, including microwave-assisted synthesis and the use of novel catalysts.[5][10][11]

Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives [5]

  • Reactant Mixture: In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), the carboxylic acid or aldehyde (1.0-1.2 equivalents), and any required catalyst or acid.

  • Vessel Sealing: Seal the vessel securely.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.

  • Cooling and Work-up: After irradiation, cool the vessel to room temperature. Perform the work-up as described in the conventional synthesis protocol, including neutralization, precipitation, and filtration.

  • Purification: Purify the final product by recrystallization.

The Rise of Benzimidazole-Based Therapeutics

The therapeutic potential of benzimidazole derivatives was unveiled in the mid-20th century, leading to the development of two major classes of drugs: anthelmintics and proton pump inhibitors.

Anthelmintics: Targeting the Parasite's Cytoskeleton

The journey of benzimidazole anthelmintics began with the discovery of thiabendazole's effectiveness against gastrointestinal nematodes in 1961 by Brown and his team.[12][13][14] This breakthrough paved the way for the development of a new generation of broad-spectrum anthelmintic agents.

A pivotal moment in this field was the discovery of albendazole in 1972 at SmithKline Animal Health Laboratories.[15] Patented in 1975, albendazole exhibited an exceptionally broad spectrum of activity against nematodes, cestodes, and trematodes.[15][16] It was first introduced for veterinary use in 1977 and later approved for human use in 1982.[14][15]

Mechanism of Action: Benzimidazole anthelmintics, including albendazole and mebendazole, exert their effect by binding to the colchicine-sensitive site of β-tubulin in parasitic worms.[13][16][17][18] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the parasite's cytoskeleton.[16][17][18] The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[16][17] The selective toxicity of these drugs is attributed to their much higher affinity for parasitic β-tubulin compared to mammalian tubulin.[18]

cluster_0 Anthelmintic Benzimidazole Mechanism of Action Benzimidazole Benzimidazole Derivative BetaTubulin Parasitic β-Tubulin Benzimidazole->BetaTubulin Binds to MicrotubulePolymerization Microtubule Polymerization BetaTubulin->MicrotubulePolymerization Inhibits CytoskeletonDisruption Cytoskeleton Disruption MicrotubulePolymerization->CytoskeletonDisruption Leads to GlucoseUptake Impaired Glucose Uptake CytoskeletonDisruption->GlucoseUptake GlycogenDepletion Glycogen Depletion CytoskeletonDisruption->GlycogenDepletion ParasiteDeath Parasite Death GlucoseUptake->ParasiteDeath GlycogenDepletion->ParasiteDeath

Caption: Mechanism of action of anthelmintic benzimidazoles.

Proton Pump Inhibitors: Revolutionizing Acid-Related Disorder Treatment

The development of proton pump inhibitors (PPIs) marked a paradigm shift in the management of acid-related gastrointestinal disorders. The journey began in the late 1970s at the Swedish pharmaceutical company AB Hässle, where researchers were investigating anti-secretory compounds. An early lead compound, timoprazole, a pyridylmethylsulfinyl benzimidazole, showed promise but also raised toxicity concerns.

Through structural modifications aimed at mitigating toxicity while preserving efficacy, a derivative of timoprazole, omeprazole, was first synthesized in 1979.[19][20] Omeprazole was found to be a potent and long-lasting inhibitor of the H+/K+-ATPase enzyme, the "proton pump," which is the final step in gastric acid production.[21] After filing an Investigational New Drug (IND) application in 1980 and entering Phase III trials in 1982, omeprazole was launched in Europe in 1988 as Losec and in the United States in 1990 as Prilosec.[19][21] By 1996, it had become the world's best-selling drug.[19]

Following the success of omeprazole, other benzimidazole-based PPIs were developed, including lansoprazole and pantoprazole.[19][22] A further advancement came with the development of esomeprazole, the (S)-(-)-isomer of omeprazole, which was approved in 2000 and offered more consistent and pronounced inhibition of acid secretion.[19]

Mechanism of Action: Benzimidazole PPIs are prodrugs that are weak bases.[19][23] They are administered in an inactive form and are absorbed into the systemic circulation. They then accumulate in the acidic canaliculi of the gastric parietal cells. In this acidic environment, the benzimidazole derivative undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide.[19] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase enzyme, irreversibly inhibiting its function and thereby blocking the secretion of gastric acid.[19][22][24]

cluster_1 Proton Pump Inhibitor (PPI) Mechanism of Action PPI Benzimidazole PPI (Prodrug) SystemicCirculation Systemic Circulation PPI->SystemicCirculation Absorption ParietalCell Parietal Cell Canaliculus (Acidic) SystemicCirculation->ParietalCell Accumulation ActiveForm Active Sulfenamide ParietalCell->ActiveForm Acid-catalyzed Conversion ProtonPump H+/K+-ATPase (Proton Pump) ActiveForm->ProtonPump Covalent Binding (Irreversible Inhibition) AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Blocks

Caption: Mechanism of action of benzimidazole-based proton pump inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and development of significant benzimidazole derivatives.

Table 1: Timeline of Key Discoveries and Developments

YearEventSignificance
1872First synthesis of a benzimidazole derivative (2,5-dimethyl-1H-benzo[d]imidazole) by Hobrecker.[1][2][3][4]Marks the beginning of benzimidazole chemistry.
1961Discovery of thiabendazole's anthelmintic properties.[12][13][14]First major therapeutic application of a benzimidazole derivative.
1972Discovery of albendazole.[15]Led to a broad-spectrum anthelmintic drug.
1975Albendazole patented.[15][16]Secured intellectual property for a key anthelmintic.
1979First synthesis of omeprazole.[19][20]Paved the way for a new class of acid-suppressing drugs.
1982Albendazole approved for human use.[14][15]Expanded treatment options for parasitic infections.
1988Omeprazole launched in Europe.[19][24]Revolutionized the treatment of acid-related disorders.
2000Esomeprazole receives first approval.[19]Introduced an improved, single-enantiomer PPI.

Table 2: Key Benzimidazole-Based Drugs and Their Primary Applications

DrugClassPrimary Application
ThiabendazoleAnthelminticTreatment of various parasitic worm infections.[17]
MebendazoleAnthelminticTreatment of gastrointestinal nematode infections.[17]
AlbendazoleAnthelminticBroad-spectrum treatment of nematode, cestode, and trematode infections.[12][15][17]
OmeprazoleProton Pump InhibitorTreatment of peptic ulcers, GERD, and other acid-related disorders.[19][21]
LansoprazoleProton Pump InhibitorTreatment of peptic ulcers and GERD.[19][22]
PantoprazoleProton Pump InhibitorTreatment of erosive esophagitis and other acid-related conditions.[19][22]
AstemizoleAntihistamineTreatment of allergic reactions.[7]

Conclusion and Future Perspectives

The journey of benzimidazole derivatives from their initial synthesis to their current status as indispensable therapeutic agents is a compelling narrative of scientific innovation. The structural simplicity and synthetic accessibility of the benzimidazole core, coupled with its ability to interact with a wide array of biological targets, have cemented its status as a privileged scaffold in drug discovery. The development of anthelmintics and proton pump inhibitors based on this scaffold has had a profound impact on global health.

Looking ahead, the versatility of the benzimidazole nucleus continues to be explored in various therapeutic areas, including oncology, virology, and neurology.[6][25][26][27] The ongoing research into novel derivatives and hybrid molecules promises to further expand the therapeutic utility of this remarkable heterocyclic system. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of benzimidazole derivatives is crucial for harnessing their full potential in the creation of the next generation of innovative medicines.

cluster_2 Logical Flow of Benzimidazole Derivative Development Discovery Discovery of Benzimidazole Scaffold (1872) Synthesis Development of Synthetic Methods Discovery->Synthesis BiologicalScreening Biological Screening Synthesis->BiologicalScreening Anthelmintics Anthelmintic Discovery (Thiabendazole, 1961) BiologicalScreening->Anthelmintics PPIs Proton Pump Inhibitor Discovery (Omeprazole, 1979) BiologicalScreening->PPIs ClinicalDevelopment Clinical Development Anthelmintics->ClinicalDevelopment PPIs->ClinicalDevelopment MarketedDrugs Marketed Drugs (Albendazole, Omeprazole, etc.) ClinicalDevelopment->MarketedDrugs FutureResearch Ongoing & Future Research (Oncology, Virology, etc.) MarketedDrugs->FutureResearch

Caption: Logical workflow of benzimidazole derivative development.

References

Spectroscopic and Structural Elucidation of 3-(1H-benzimidazol-1-yl)propanenitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(1H-benzimidazol-1-yl)propanenitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related benzimidazole and propanenitrile derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and similar molecules in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous compounds and are intended to guide researchers in their analytical endeavors.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HH-2 (Benzimidazole)
~7.80m1HH-4 or H-7 (Benzimidazole)
~7.55m1HH-4 or H-7 (Benzimidazole)
~7.35m2HH-5 and H-6 (Benzimidazole)
~4.50t2HN-CH₂
~2.90t2HCH₂-CN

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~144.0C-2 (Benzimidazole)
~142.5C-7a (Benzimidazole)
~134.0C-3a (Benzimidazole)
~124.0C-5 or C-6 (Benzimidazole)
~123.0C-5 or C-6 (Benzimidazole)
~120.0C-4 or C-7 (Benzimidazole)
~117.0CN (Nitrile)
~110.0C-4 or C-7 (Benzimidazole)
~40.0N-CH₂
~18.0CH₂-CN

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~2250Medium-SharpC≡N stretch (nitrile)
~1620MediumC=N stretch (imidazole)
~1475StrongC=C stretch (aromatic)
~1280MediumC-N stretch
~740StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
171High[M]⁺ (Molecular Ion)
144Medium[M - HCN]⁺
130Medium[M - CH₂CN]⁺
118High[Benzimidazole]⁺
91Medium[C₇H₅N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for benzimidazole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum using standard acquisition parameters. For the ¹³C spectrum, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr) (for solid samples) or a suitable solvent (for liquid samples)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure (for solid samples using KBr pellet method):

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Use the fragmentation pattern to deduce structural information about the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MassSpec Mass Spectrometry Synthesis->MassSpec Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MassSpec->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Reporting Reporting & Documentation Structure_Elucidation->Reporting

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-(1H-benzimidazol-1-yl)propanenitrile, a significant heterocyclic compound with potential applications in pharmaceutical and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common solvents. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented, alongside a detailed workflow for experimental determination.

Introduction

This compound is a molecule of interest due to its benzimidazole core, a heterocyclic aromatic organic compound that is a key structural component in a range of pharmacologically active agents. The nitrile group adds to its chemical functionality, influencing its polarity and potential as a synthetic intermediate. A thorough understanding of its solubility in various solvents is fundamental for its application in drug discovery, process chemistry, and formulation development.

Despite a comprehensive literature search, specific quantitative solubility data for this compound in common solvents were not found in publicly accessible scientific databases and publications. Consequently, this guide provides a robust, standard methodology for researchers to determine these crucial parameters experimentally.

Qualitative Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both polar and non-polar characteristics.

  • Polar Characteristics: The benzimidazole ring system contains two nitrogen atoms capable of hydrogen bonding, and the nitrile group (-C≡N) is also polar. These features suggest potential solubility in polar solvents.

  • Non-Polar Characteristics: The fused benzene ring of the benzimidazole moiety and the propanenitrile backbone contribute to the molecule's non-polar surface area, which may lead to solubility in less polar organic solvents.

Therefore, it is anticipated that this compound will exhibit limited solubility in water and non-polar aliphatic hydrocarbons. Moderate to good solubility is expected in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., lower alcohols like methanol and ethanol), where both hydrogen bonding and dipole-dipole interactions can occur.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common solvents are not available in the reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Water25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Dichloromethane25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
N,N-Dimethylformamide (DMF)25Data not availableData not available
Toluene25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound using the widely accepted shake-flask method.[1][2][3]

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[4][5][6]

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[6]

    • Accurately dilute the filtered saturated solution with the corresponding solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_quant Quantification prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature (e.g., 24-72h) with agitation prep1->prep2 prep3 Allow excess solid to sediment (≥2h) prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter supernatant (e.g., 0.22 µm filter) sample1->sample2 sample3 Dilute filtered sample sample2->sample3 sample4 Analyze concentration (HPLC/UV-Vis) sample3->sample4 quant2 Calculate solubility from sample concentration and dilution factor sample4->quant2 quant1 Prepare calibration curve with standards quant1->sample4

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides a framework for its determination. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to generate this valuable data. A qualitative analysis suggests that the compound's solubility will be favored in polar organic solvents. The generation of precise solubility data is essential for the continued development and application of this promising compound in scientific research and industry.

References

physical properties of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-1-yl)propanenitrile is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently uncharacterized, biological significance.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉N₃[1]
Molecular Weight 171.20 g/mol [1]
Melting Point 108-109 °C
Boiling Point Data not available
Density Data not available
Solubility Data not available
CAS Number 4414-84-0[1]

Synthesis Protocol: Cyanoethylation of Benzimidazole

The synthesis of this compound is typically achieved through a Michael addition reaction, specifically the cyanoethylation of benzimidazole with acrylonitrile. This reaction is a common and efficient method for the N-alkylation of imidazole and benzimidazole derivatives.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of a similar compound, 3-(1H-imidazol-1-yl)propanenitrile[2].

Materials:

  • Benzimidazole

  • Acrylonitrile

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzimidazole in absolute ethanol.

  • Addition of Acrylonitrile: To the stirred solution of benzimidazole, add an excess of acrylonitrile. A molar ratio of 1:3 (benzimidazole to acrylonitrile) is suggested to ensure complete reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight with continuous stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel. Wash the purified crystals with diethyl ether and dry under vacuum.

  • Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.2-8.0 ppm. The protons of the propanenitrile side chain would appear as two triplets in the upfield region, corresponding to the -CH₂- groups.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the benzimidazole ring and the propanenitrile side chain, including the characteristic signal for the nitrile carbon (-C≡N) at approximately 117-120 ppm.

  • FT-IR: The infrared spectrum would be characterized by a sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations would also be observed.

Potential Biological Significance

Currently, there is no specific data in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the broader class of benzimidazole derivatives is well-documented for a wide array of pharmacological activities.

  • Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties[10][11][12].

  • Antiviral Activity: The benzimidazole scaffold is a key component in several antiviral drugs, and various derivatives have shown efficacy against a range of viruses[13][14][15][16][17].

  • Cytotoxic and Anticancer Activity: A significant number of studies have reported the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents[18][19].

Given the established biological importance of the benzimidazole nucleus, it is plausible that this compound may also possess interesting pharmacological properties. Further research is warranted to explore its potential bioactivity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via the cyanoethylation of benzimidazole.

Synthesis_Workflow cluster_reactants Reactants Benzimidazole Benzimidazole Reaction + Benzimidazole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction_Node Cyanoethylation (Ethanol, Reflux) Reaction->Reaction_Node Reaction_Node->Product

References

Methodological & Application

Synthesis Protocol for 3-(1H-benzimidazol-1-yl)propanenitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a straightforward and efficient aza-Michael addition of benzimidazole to acrylonitrile. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data for the final product. The protocol is designed to be easily reproducible in a standard laboratory setting.

Introduction

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiulcer properties.[1] The incorporation of a propanenitrile side chain at the N-1 position of the benzimidazole ring yields this compound, a versatile intermediate for the synthesis of more complex molecules. This cyanoethylation reaction is a classic example of an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[1] This protocol details a reliable method for the preparation of this compound.

Reaction Scheme

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Benzimidazole

  • Acrylonitrile

  • Potassium carbonate (anhydrous) or Sulfosalicylic acid

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure: Base-Catalyzed Synthesis

This procedure is adapted from methodologies employing a basic catalyst for the aza-Michael addition.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol to the flask.

  • Reagent Addition: To the stirring suspension, add acrylonitrile (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid catalyst from the reaction mixture.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Procedure: Acid-Catalyzed Synthesis

An alternative, eco-friendly approach utilizes an acid catalyst.[2]

  • Reaction Setup: In a round-bottom flask, dissolve benzimidazole (1.0 eq) and sulfosalicylic acid (catalytic amount) in a suitable solvent.[2]

  • Reagent Addition: Add acrylonitrile (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for the time specified in the reference protocol. Monitor the reaction by TLC.[2]

  • Work-up and Purification: Upon completion, the work-up and purification can be carried out as described in the base-catalyzed method.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants
Benzimidazole1.0 eqGeneral Protocol
Acrylonitrile1.1 - 1.5 eq[2]
Catalyst (Base)Anhydrous K₂CO₃ (1.2 eq)[1]
Catalyst (Acid)Sulfosalicylic acid (catalytic)[2]
Reaction Conditions
SolventEthanol[3]
TemperatureReflux (Base-catalyzed)General Protocol
Room Temperature/Gentle Heat (Acid-catalyzed)[2]
Reaction TimeSeveral hours (monitor by TLC)[1][2]
Product
Molecular FormulaC₁₀H₉N₃[4]
Molecular Weight171.20 g/mol [4]
AppearanceCrystalline solid[3]
Melting Point37 °C[3]
Spectroscopic Data
IR (KBr, cm⁻¹)2247 (C≡N)[1]
¹H NMR (DMSO-d₆, ppm)δ 8.02 (s, 1H), 7.66-7.70 (m, 1H), 7.44 (d, 1H), 7.17-7.27 (m, 2H), 4.49 (t, 2H), 2.81 (t, 2H)Based on similar structures[5]
¹³C NMR (DMSO-d₆, ppm)δ 149.06, 141.84, 134.96, 125.20, 123.12, 122.29, 119.53, 118.61, 116.66, 62.77, 18.22Based on similar structures[1]

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Benzimidazole and Catalyst solvent Add Solvent reagents->solvent 1. acrylonitrile Add Acrylonitrile solvent->acrylonitrile 2. reflux Heat to Reflux (or stir at RT) acrylonitrile->reflux 3. monitor Monitor by TLC reflux->monitor 4. cool Cool to RT monitor->cool 5. filter Filter cool->filter 6. evaporate Evaporate Solvent filter->evaporate 7. purify Recrystallize evaporate->purify 8. product This compound purify->product 9. characterize Characterize (MP, IR, NMR) product->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Acrylonitrile is toxic and flammable. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further synthetic applications and drug discovery programs.

References

Application Notes and Protocols for N-alkylation of Benzimidazole with Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of benzimidazole with acrylonitrile, a reaction commonly known as cyanoethylation or aza-Michael addition, is a significant transformation in synthetic organic chemistry. This reaction yields 1-(2-cyanoethyl)benzimidazole derivatives, which are valuable intermediates in the synthesis of various biologically active compounds. Benzimidazole scaffolds are prominent in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiulcer properties.[1] The addition of the cyanoethyl group provides a versatile handle for further functionalization, making this a key reaction for drug discovery and development programs.

This document provides detailed experimental procedures for the N-alkylation of benzimidazole with acrylonitrile under different catalytic conditions, a summary of the quantitative data, and a visual representation of the general experimental workflow.

Reaction Principle

The core of this transformation is the nucleophilic addition of the benzimidazole nitrogen to the electron-deficient β-carbon of acrylonitrile. This reaction is typically facilitated by a base or a catalyst that enhances the nucleophilicity of the benzimidazole nitrogen or activates the acrylonitrile molecule.

Chemical Equation:

Reaction Scheme

General reaction scheme for the N-alkylation of benzimidazole with acrylonitrile.

Experimental Protocols

Two distinct and effective protocols for the N-alkylation of benzimidazole with acrylonitrile are detailed below.

Protocol 1: Base-Catalyzed Synthesis under Microwave Irradiation

This protocol describes a rapid and efficient method for the cyanoethylation of benzimidazole derivatives using anhydrous potassium carbonate as a base under microwave irradiation.[1]

Materials:

  • Substituted benzimidazole (1.0 mmol)

  • Acrylonitrile (1.2 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)

  • Ethanol (10 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted benzimidazole (1.0 mmol), acrylonitrile (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).

  • Add ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 80 °C) for a short duration (typically 5-15 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the inorganic solids by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-(2-cyanoethyl)benzimidazole derivative.

Protocol 2: Lipase-Catalyzed Synthesis in a Continuous-Flow Microreactor

This protocol outlines a green and efficient biocatalytic approach for the synthesis of N-substituted benzimidazole derivatives using an immobilized lipase in a microfluidic system.[2]

Materials:

  • Benzimidazole (0.1 M solution in a suitable solvent, e.g., methanol)

  • Acrylonitrile (0.12 M solution in the same solvent)

  • Immobilized Lipase TL from Thermomyces lanuginosus (Lipase TL IM) packed in a microreactor column

  • Syringe pumps

  • Microreactor system with temperature control

Procedure:

  • Prepare stock solutions of benzimidazole (0.1 M) and acrylonitrile (0.12 M) in methanol.

  • Set up the continuous-flow microreactor system with the Lipase TL IM packed column, ensuring a stable temperature (e.g., 45 °C).

  • Use syringe pumps to introduce the reactant solutions into the microreactor at a controlled flow rate to achieve the desired residence time (e.g., 35 minutes).[2]

  • Collect the reaction mixture at the outlet of the microreactor.

  • Monitor the conversion of the starting material by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once a steady state is achieved, continuously collect the product stream.

  • Remove the solvent from the collected solution under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data obtained from the N-alkylation of various benzimidazole derivatives with acrylonitrile under different reaction conditions.

Table 1: Microwave-Assisted Synthesis of 1-Cyanoethyl-2-aryloxymethylbenzimidazole Derivatives [1]

EntryR-group on AryloxymethylProductYield (%)Melting Point (°C)
1H1-Cyanoethyl-2-phenoxymethylbenzimidazole85135-137
2o-CH₃1-Cyanoethyl-2-(o-tolyloxymethyl)benzimidazole88142-144
3m-CH₃1-Cyanoethyl-2-(m-tolyloxymethyl)benzimidazole82128-129
4p-CH₃1-Cyanoethyl-2-(p-tolyloxymethyl)benzimidazole92165-167
5o-Cl1-Cyanoethyl-2-(o-chlorophenoxymethyl)benzimidazole91187-189
6m-Cl1-Cyanoethyl-2-(m-chlorophenoxymethyl)benzimidazole86155-157
7p-Cl1-Cyanoethyl-2-(p-chlorophenoxymethyl)benzimidazole95198-200

Table 2: Lipase-Catalyzed Synthesis of N-Substituted Benzimidazole Derivatives [2]

EntryBenzimidazole DerivativeAcceptorProductYield (%)
1BenzimidazoleAcrylonitrile3-(1H-benzo[d]imidazol-1-yl)propanenitrile92
22-MethylbenzimidazoleAcrylonitrile3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanenitrile95
35,6-DimethylbenzimidazoleAcrylonitrile3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile90

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of benzimidazole with acrylonitrile.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis benzimidazole Benzimidazole mixing Mixing of Reactants benzimidazole->mixing acrylonitrile Acrylonitrile acrylonitrile->mixing catalyst Catalyst/Base (e.g., K₂CO₃, Lipase) catalyst->mixing solvent Solvent (e.g., Ethanol, Methanol) solvent->mixing reaction_cond Reaction Conditions (e.g., Microwave, 80°C or Flow Reactor, 45°C) mixing->reaction_cond filtration Filtration (for heterogeneous catalyst) reaction_cond->filtration extraction Solvent Evaporation filtration->extraction chromatography Column Chromatography extraction->chromatography product Purified Product: 1-(2-Cyanoethyl)benzimidazole chromatography->product characterization Characterization (NMR, MS, IR) product->characterization

References

Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(1H-benzimidazol-1-yl)propanenitrile in drug discovery, based on the known biological activities of the broader benzimidazole class of compounds. Detailed experimental protocols are provided to guide the investigation of its potential therapeutic value.

Introduction to this compound

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The benzimidazole scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.[1] Derivatives of benzimidazole have been successfully developed into drugs for various therapeutic areas, including antiviral, antifungal, anticancer, and antihypertensive treatments.[1][2]

The structure of this compound, featuring a propanenitrile group at the N1 position of the benzimidazole ring, suggests potential for unique biological activities and metabolic profiles. These notes will explore its potential in antiviral and antifungal drug discovery, as well as its likely interaction with cytochrome P450 enzymes, a critical aspect of drug metabolism and safety.

Potential Therapeutic Applications

Antiviral Activity

Benzimidazole derivatives have shown broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[2][3] This activity is often attributed to the structural similarity of the benzimidazole nucleus to purine bases, allowing for interaction with viral enzymes and proteins.[1]

Key Considerations for this compound:

  • Mechanism of Action: The antiviral mechanism of benzimidazoles can vary, including inhibition of viral replication, interference with viral entry, or disruption of viral protein function. The specific mechanism of this compound would need to be elucidated through dedicated studies.

  • Viral Targets: Substituted benzimidazoles have demonstrated activity against viruses such as Respiratory Syncytial Virus (RSV), Coxsackie B4 virus, and Vaccinia virus.[2][3] Initial screening of this compound against a panel of relevant viruses is recommended.

Table 1: Representative Antiviral Activity of Substituted Benzimidazoles

Compound ClassVirusAssayPotency (EC₅₀)Reference
2-[(Benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)Cell-basedAs low as 20 nM[3]
Substituted BenzimidazoleCoxsackie virus B4Not specifiedActive[2]
Substituted BenzimidazoleVaccinia virusNot specifiedActive[2]
Antifungal Activity

The benzimidazole scaffold is a well-established pharmacophore in antifungal drug discovery.[1] Several benzimidazole derivatives exhibit potent activity against a range of fungal pathogens, often by inhibiting key fungal enzymes.[4][5]

Key Considerations for this compound:

  • Mechanism of Action: A common mechanism of antifungal action for azole-containing compounds is the inhibition of fungal cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1][6]

  • Fungal Targets: Benzimidazole derivatives have shown efficacy against various Candida species and Aspergillus niger.[2][5] Testing this compound against clinically relevant fungal strains is a logical first step.

Table 2: Representative Antifungal Activity of Benzimidazole Derivatives

Compound ClassFungal StrainPotency (MIC₅₀)Reference
Benzimidazole-1,3,4-Oxadiazole DerivativesCandida albicans1.95 µg/mL[5]
Benzimidazole-1,3,4-Oxadiazole DerivativesCandida krusei7.8 µg/mL[5]
Benzimidazole-1,3,4-Oxadiazole DerivativesCandida parapsilopsis31.25 µg/mL[5]
Substituted BenzimidazolesAspergillus nigerActive[2]
Substituted BenzimidazolesCandida albicansActive[2]

Interaction with Cytochrome P450 Enzymes

A critical aspect of drug development is understanding a compound's effect on human cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast majority of drugs.[7] Imidazole and benzimidazole-containing compounds are known to inhibit various CYP450 isoforms, which can lead to drug-drug interactions.[8][9]

Key Considerations for this compound:

  • Inhibition Profile: It is crucial to determine the inhibitory potential of this compound against major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically assessed by determining the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Inhibition: Inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent). Understanding the mechanism is important for predicting the clinical significance of any observed inhibition.

Table 3: Representative CYP450 Inhibition by Imidazole and Benzimidazole Derivatives

Compound ClassCYP IsoformPotency (Kᵢ or IC₅₀)Reference
Antifungal ImidazolesCYP1A2Kᵢ = 0.4 µM (Sulconazole, Tioconazole)[8]
Antifungal ImidazolesCYP2C9Kᵢ = 0.01 µM (Sulconazole)[8]
Antifungal ImidazolesCYP2C19Kᵢ = 0.008 µM (Sulconazole)[8]
Antifungal ImidazolesCYP2D6Kᵢ = 0.40 µM (Sulconazole)[8]
Antifungal ImidazolesCYP3A4Kᵢ = 0.02 µM (Clotrimazole, Tioconazole)[8]
PyrimidineimidazoleCYP3A4Kᵢ ≈ 2.0 µM[9]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of its imidazole analog.[10]

Materials:

  • Benzimidazole

  • Acrylonitrile

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Combine benzimidazole and a molar excess of acrylonitrile in a round-bottom flask containing ethanol.

  • Reflux the mixture overnight with stirring.

  • After cooling to room temperature, remove the excess acrylonitrile and ethanol using a rotary evaporator.

  • Purify the resulting residue by vacuum distillation to yield this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_synthesis Synthesis Workflow Reactants Benzimidazole + Acrylonitrile in Ethanol Reflux Reflux Overnight Reactants->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product Characterization NMR, MS Analysis Product->Characterization

Synthesis workflow for this compound.
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This is a common method to screen for antiviral activity.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control antiviral drug

  • Cell viability reagent (e.g., MTT or Neutral Red)

  • Plate reader

Procedure:

  • Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with virus only (virus control).

  • Infect the appropriate wells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to cause a significant cytopathic effect (CPE) in the virus control wells.

  • Assess cell viability using a suitable reagent and measure the absorbance with a plate reader.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.

G cluster_antiviral Antiviral Assay Workflow Cell_Seeding Seed Host Cells in 96-well Plate Compound_Addition Add Serial Dilutions of Compound Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate until CPE is observed Virus_Infection->Incubation Viability_Assay Assess Cell Viability Incubation->Viability_Assay Data_Analysis Calculate EC₅₀ Viability_Assay->Data_Analysis

Workflow for in vitro antiviral cytopathic effect reduction assay.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Positive control antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control).

G cluster_antifungal Antifungal Assay Workflow Compound_Dilution Prepare Serial Dilutions in 96-well Plate Inoculum_Addition Add Standardized Fungal Inoculum Compound_Dilution->Inoculum_Addition Incubation Incubate at 35°C Inoculum_Addition->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Workflow for in vitro antifungal broth microdilution assay.
Cytochrome P450 Inhibition Assay (In Vitro)

This protocol is for determining the IC₅₀ value against major human CYP450 isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Specific CYP450 isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • This compound stock solution (in DMSO)

  • Known CYP450 inhibitors (positive controls)

  • Acetonitrile with internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value by fitting the data to an appropriate model.

G cluster_cyp450 CYP450 Inhibition Assay Workflow Reaction_Setup Prepare Reaction Mixture (HLM, Buffer, Compound) Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Reaction_Initiation Add Substrate and NADPH Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Quenching Stop Reaction with Acetonitrile Incubation->Reaction_Quenching Sample_Processing Centrifuge and Collect Supernatant Reaction_Quenching->Sample_Processing LCMS_Analysis Analyze Metabolite Formation by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate IC₅₀ LCMS_Analysis->Data_Analysis

Workflow for in vitro cytochrome P450 inhibition assay.

Conclusion

This compound represents a promising starting point for drug discovery efforts due to its benzimidazole core. Based on the extensive literature on related compounds, it is a viable candidate for screening as an antiviral and antifungal agent. Furthermore, a thorough evaluation of its cytochrome P450 inhibition profile is essential to assess its potential for drug-drug interactions and to guide further development. The protocols provided herein offer a framework for the initial characterization of this compound's biological activities.

References

Application Notes and Protocols: 3-(1H-benzimidazol-1-yl)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological profiles.[1][2][3][4][5] The benzimidazole scaffold, being a bioisostere of naturally occurring purine, allows for favorable interactions with a variety of biological targets, leading to a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][6] This document focuses on a specific derivative, 3-(1H-benzimidazol-1-yl)propanenitrile , providing insights into its potential applications and detailed protocols for its synthesis and biological evaluation. While specific biological data for this particular compound is limited in the public domain, this guide extrapolates from the rich knowledge base of its chemical class to provide a robust framework for its investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the cyanoethylation of benzimidazole. This reaction involves the addition of benzimidazole to acrylonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzimidazole

  • Acrylonitrile

  • Ethanol

  • Sodium hydroxide (NaOH) or other suitable base (optional, as the reaction can sometimes proceed without a catalyst)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzimidazole (1 equivalent) in ethanol.

  • To this solution, add acrylonitrile (1.1 to 1.5 equivalents).

  • If a catalyst is used, add a catalytic amount of a base like sodium hydroxide.

  • The reaction mixture is then typically refluxed for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the ethanol and excess acrylonitrile are removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.[7]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as:

  • ¹H NMR: To identify the protons in the benzimidazole ring and the propanenitrile chain.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile (-C≡N) stretch.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzimidazole Benzimidazole ReactionVessel Reaction Vessel (Ethanol, Reflux) Benzimidazole->ReactionVessel Acrylonitrile Acrylonitrile Acrylonitrile->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the extensive literature on benzimidazole derivatives, this compound can be explored for a variety of therapeutic applications. The nitrile group can also serve as a handle for further chemical modifications to generate a library of novel compounds.

Anticancer Activity

Benzimidazole derivatives are well-known for their potent anticancer activities, which are exerted through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and interference with signaling pathways crucial for cancer cell proliferation.[1][8][9]

Potential Signaling Pathway Inhibition

Many benzimidazole derivatives have been shown to inhibit key signaling pathways in cancer, such as the RAS-RAF-MEK-ERK pathway.[10]

Diagram of a Potential Anticancer Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibition This compound (Hypothesized) Inhibition->Raf Potential Inhibition

Caption: Hypothesized inhibition of the Ras-Raf-MEK-ERK pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Table 1: Hypothetical Cytotoxicity Data for Benzimidazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative AA-549 (Lung)20.18 ± 0.90[12]
Derivative BMCF-7 (Breast)25.23 ± 1.32[12]
Derivative CHT-29 (Colon)0.91[13]
Derivative DMDA-MB-231 (Breast)0.006[13]

Note: This table presents data for other benzimidazole derivatives to illustrate the potential range of activity and is not specific to this compound.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents.[14][15][16] They are known to be effective against a wide range of bacteria and fungi.[17][18][19] The mechanism of action often involves the inhibition of essential cellular processes.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative ES. aureus15.62[21]
Derivative FC. albicans6.25[17]
Derivative GP. aeruginosa25[17]
Derivative HA. niger (MIC mM)0.018[1]

Note: This table presents data for other benzimidazole derivatives to illustrate the potential range of activity and is not specific to this compound.

Diagram of Antimicrobial Evaluation Workflow

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_result Result Compound This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubator Incubation (e.g., 37°C, 24h) Inoculation->Incubator MIC Determination of MIC Incubator->MIC

Caption: Workflow for MIC determination.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns due to the well-established and diverse biological activities of the benzimidazole scaffold. While specific data for this compound remains to be extensively published, the provided protocols for its synthesis and biological evaluation offer a clear path for its investigation as a potential anticancer or antimicrobial agent. Further derivatization of the nitrile group or the benzimidazole core could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

References

Application Notes and Protocols: 3-(1H-benzimidazol-1-yl)propanenitrile as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(1H-benzimidazol-1-yl)propanenitrile as a key starting material for the synthesis of novel bioactive compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The cyanoethyl group at the N-1 position of the benzimidazole ring in this compound offers a versatile handle for chemical modification, enabling the generation of a library of derivatives with potential therapeutic applications.

Synthesis of Bioactive Tetrazole Derivatives

A prominent application of this compound is its conversion to 1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d]imidazole. The tetrazole moiety is often considered a bioisostere of a carboxylic acid group, enhancing the molecule's metabolic stability and pharmacokinetic profile. This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide source.

Experimental Protocol: Synthesis of 1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d]imidazole

This protocol is adapted from the synthesis of the analogous benzotriazole derivative.[1]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Water (distilled or deionized)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in DMF.

  • To this solution, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 120-130 °C and maintain it at this temperature with stirring for 12-15 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3.

  • The precipitated product is then extracted with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d]imidazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Potential Applications

Derivatives of this compound, particularly the tetrazole analog, are expected to exhibit a range of biological activities. The following sections outline potential applications based on the known bioactivities of structurally related benzimidazole compounds.

Antimicrobial and Antifungal Activity

Benzimidazole-tetrazole hybrids have shown promise as antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Analogous Benzotriazole-Tetrazole Derivatives [1]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d][2][3][4]triazoleBacillus subtilis125
1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d][2][3][4]triazoleCandida albicans250

Note: This data is for a benzotriazole analog and serves as a predictive reference for the potential activity of the corresponding benzimidazole derivative.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[4][5] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Molecular Targets and Signaling Pathways:

  • Tubulin Polymerization: Benzimidazoles can bind to the colchicine-binding site of β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

  • Tyrosine Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of these receptors blocks downstream signaling pathways crucial for angiogenesis and cell proliferation, such as the MAPK/ERK pathway.

  • Topoisomerase Inhibition: Some benzimidazole compounds can intercalate with DNA and inhibit the activity of topoisomerases, enzymes essential for DNA replication and repair.[4]

Below is a diagram illustrating the general workflow for synthesizing and screening these compounds for anticancer activity.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action A This compound B [2+3] Cycloaddition (NaN3, NH4Cl, DMF) A->B C 1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d]imidazole B->C D In vitro Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) C->D E Determination of IC50 values D->E F Mechanism of Action Studies E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (e.g., Annexin V) F->H I Western Blot for Signaling Proteins F->I

Caption: Workflow for Synthesis and Anticancer Evaluation.

The following diagram illustrates a potential signaling pathway targeted by benzimidazole derivatives in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition

Caption: Inhibition of EGFR Signaling Pathway.

Antiviral Activity

Benzimidazole derivatives have been investigated for their antiviral properties against a range of viruses.[7][8] Their mechanisms of action can be diverse, including the inhibition of viral enzymes such as RNA-dependent RNA polymerase (RdRp) or interference with viral entry and replication processes. The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interact with viral nucleic acid replication machinery.

Potential Antiviral Targets:

  • Viral Polymerases: Inhibition of viral RNA or DNA polymerases is a common mechanism for antiviral drugs.

  • Proteases: Some viral proteases are essential for the cleavage of viral polyproteins into functional units, making them attractive drug targets.

  • Entry/Fusion Inhibitors: Benzimidazole derivatives may interfere with the binding of viruses to host cell receptors or inhibit the fusion of viral and cellular membranes.

The following diagram illustrates a generalized workflow for antiviral screening.

G cluster_synthesis Synthesis cluster_screening Antiviral Screening cluster_moa Mechanism of Action A This compound B Chemical Modification A->B C Bioactive Derivative B->C D Cell-based Antiviral Assays (e.g., Plaque Reduction Assay) C->D E Determination of EC50 and CC50 D->E F Mechanism of Action Studies E->F G Time-of-Addition Studies F->G H Enzyme Inhibition Assays (e.g., Polymerase Assay) F->H I Viral Entry/Fusion Assays F->I

Caption: Workflow for Synthesis and Antiviral Evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its straightforward conversion to tetrazole derivatives, coupled with the known diverse biological activities of the benzimidazole scaffold, makes it an attractive starting point for drug discovery and development programs targeting infectious diseases and cancer. The protocols and data presented in these notes provide a foundation for researchers to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for Antimicrobial Screening of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 3-(1H-benzimidazol-1-yl)propanenitrile. Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1] This document outlines the standard methodologies for evaluating the potential antibacterial and antifungal efficacy of the target compound.

Introduction to Benzimidazoles' Antimicrobial Potential

The benzimidazole scaffold is a key pharmacophore in medicinal chemistry due to its structural similarity to purine nucleosides, allowing for interaction with various biological macromolecules.[1] The antimicrobial activity of benzimidazole derivatives has been attributed to several mechanisms, including the inhibition of fungal ergosterol biosynthesis and the disruption of bacterial DNA gyrase activity.[2] These mechanisms disrupt essential cellular processes in microorganisms, leading to the inhibition of growth or cell death.

While specific antimicrobial data for this compound is not extensively available in the public domain, the evaluation of its activity can be effectively carried out using standardized screening protocols. The data from structurally related benzimidazole derivatives suggest that this compound is a promising candidate for antimicrobial testing.

Data Presentation: Representative Antimicrobial Activity of Benzimidazole Derivatives

Due to the absence of specific published data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against common bacterial and fungal strains. This data serves as a reference for the expected range of activity and for comparison during the screening of the target compound.

Table 1: Representative Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-substituted benzimidazoleStaphylococcus aureus8 - 16Ciprofloxacin8 - 16
2-substituted benzimidazoleEscherichia coli16 - 32Ciprofloxacin8 - 16
N-substituted benzimidazolePseudomonas aeruginosa> 64Ciprofloxacin4 - 8
Benzimidazole derivativeBacillus cereus12.5Ampicillin6.25

Table 2: Representative Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound TypeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzimidazole derivativeCandida albicans6.25 - 12.5Fluconazole6.25
Benzimidazole derivativeAspergillus niger12.5 - 25Fluconazole12.5

Experimental Protocols

Detailed methodologies for two standard antimicrobial screening assays are provided below. These protocols are based on established guidelines and are suitable for the evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate broth to achieve a concentration twice the highest final concentration to be tested.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the diluted compound to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a suspension of the test microorganism in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity, where the presence of a zone of inhibition around a well containing the test compound indicates activity.[6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of the microorganism.

  • Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells of 6-8 mm in diameter in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic solution as a positive control.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action

The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with crucial cellular pathways in pathogens. Below are diagrams illustrating two of the most recognized mechanisms.

G cluster_fungal_cell Fungal Cell cluster_drug_action Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation Benzimidazole This compound Benzimidazole->Lanosterol Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis Pathway.

G cluster_bacterial_cell Bacterial Cell cluster_drug_action Mechanism of Action Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Benzimidazole This compound Benzimidazole->DNA_Gyrase Inhibition

Caption: Inhibition of Bacterial DNA Gyrase.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive antimicrobial screening of this compound.

G start Start: Compound Synthesis and Purification prelim_screen Preliminary Screening: Agar Well Diffusion Assay start->prelim_screen mic_det Quantitative Analysis: Broth Microdilution Assay (MIC) prelim_screen->mic_det Active? bactericidal_fungicidal Determination of MBC/MFC mic_det->bactericidal_fungicidal mechanism Mechanism of Action Studies bactericidal_fungicidal->mechanism conclusion Conclusion: Evaluation of Antimicrobial Potential mechanism->conclusion

Caption: Antimicrobial Screening Workflow.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-(1H-benzimidazol-1-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 3-(1H-benzimidazol-1-yl)propanenitrile derivatives. This class of compounds, belonging to the broader family of benzimidazoles, has garnered significant interest in oncological research for its potential anticancer properties.[1][2] Benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds.[3] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and inhibition of critical cellular processes like tubulin polymerization.[3][4][5][6]

This document outlines the principles and detailed protocols for three common colorimetric cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH). Additionally, it summarizes key quantitative data for representative benzimidazole derivatives and provides diagrams for the experimental workflow and a key signaling pathway involved in their cytotoxic effects.

Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a representative benzimidazole derivative against various human cancer cell lines, providing a benchmark for the expected potency of this class of compounds.[2]

Compound/DrugCell LineCancer TypeIC50 (µM)
Benzimidazole Derivative (Compound 5) MCF-7Breast Adenocarcinoma17.8 ± 0.24[7]
DU-145Prostate Carcinoma10.2 ± 1.4[7]
H69ARSmall Cell Lung Cancer49.9 ± 0.22[7]
Doxorubicin (Standard Chemotherapeutic) MCF-7Breast Adenocarcinoma0.5 - 2.0
DU-145Prostate Carcinoma0.1 - 0.5
H69ARSmall Cell Lung Cancer0.01 - 0.1
Cisplatin (Standard Chemotherapeutic) MCF-7Breast Adenocarcinoma5 - 20
DU-145Prostate Carcinoma1 - 5
H69ARSmall Cell Lung Cancer0.5 - 2.0

Note: IC50 values for Doxorubicin and Cisplatin are representative ranges from the literature and may vary depending on experimental conditions.[2]

Experimental Protocols

A generalized workflow for in vitro cytotoxicity screening is presented below.

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cancer cell lines) compound_prep Compound Preparation (Dissolve derivatives in a suitable solvent, e.g., DMSO) cell_seeding Cell Seeding (Plate cells in 96-well plates) treatment Compound Treatment (Add various concentrations of derivatives to cells) cell_seeding->treatment incubation Incubation (Incubate for a defined period, e.g., 24, 48, or 72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (Perform MTT, SRB, or LDH assay) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Measure absorbance/fluorescence) cytotoxicity_assay->data_acquisition calculation IC50 Calculation (Determine the half-maximal inhibitory concentration) data_acquisition->calculation results Results Interpretation calculation->results

A generalized workflow for in vitro cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, DU-145, H69AR)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[8][9][10] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under acidic conditions.[10] The amount of bound dye is proportional to the total cellular protein mass.[10]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plates at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with tap water to remove TCA and excess medium. Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Dye Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cell lysis.[11][12]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • Assay Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the spontaneous release from the experimental and maximum release values.

Mechanism of Action: Signaling Pathways

Benzimidazole derivatives can induce cytotoxicity through various mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest, and the induction of apoptosis.[4][5][6] One of the key apoptotic pathways involves the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[1]

G Apoptosis Induction by Benzimidazole Derivatives cluster_cellular Cellular Response benzimidazole This compound Derivatives ros Increased ROS Production benzimidazole->ros bax_up Bax Upregulation benzimidazole->bax_up jnk JNK Activation ros->jnk bcl2_down Bcl-2 Downregulation jnk->bcl2_down cyto_c Cytochrome c Release bcl2_down->cyto_c promotes bax_up->cyto_c promotes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Quantification of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(1H-benzimidazol-1-yl)propanenitrile is a benzimidazole derivative. The benzimidazole ring is a key heterocyclic motif in a variety of pharmacologically active compounds. Accurate and precise quantification of such compounds is critical during drug discovery, development, and quality control processes. These application notes provide a detailed protocol for the quantification of this compound in a sample matrix, such as a pharmaceutical formulation, using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this particular analyte are not widely published, the following protocol is based on established methods for the analysis of benzimidazole derivatives.[1][2]

Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of benzimidazole derivatives, reversed-phase HPLC with a C18 column is a common and effective approach.[1]

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method for the quantification of this compound. These values are representative of what can be expected from a well-developed and validated method for a compound of this class.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Wavelength (λmax) 275 nm (Hypothetical)

Experimental Protocol: HPLC-UV Method

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffer: Potassium phosphate monobasic, Orthophosphoric acid

  • Sample Matrix: As required (e.g., placebo formulation, bulk drug)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Diluent: A mixture of mobile phase components in a 50:50 (v/v) ratio can be used as a diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the nature of the sample matrix. For a bulk drug substance:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) mixture of 0.02 M Potassium Phosphate Buffer (pH 3.0) and Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (This is a hypothetical maximum absorbance wavelength and should be determined experimentally).

  • Run Time: Approximately 10 minutes

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample preparations using the regression equation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:Acetonitrile) D Set Chromatographic Conditions (Column, Flow Rate, Temp, etc.) A->D B Prepare Standard Solutions (Stock and Working) E Inject Standards and Samples B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Identify and Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

logical_relationship cluster_method_dev Method Development & Validation cluster_application Application A Technique Selection (e.g., HPLC-UV) B Parameter Optimization (Mobile Phase, Column, Wavelength) A->B leads to C Method Validation (Linearity, Accuracy, Precision) B->C requires D Routine Quality Control C->D enables E Stability Studies C->E enables F Pharmacokinetic Studies C->F enables

Caption: Logical relationship between method development, validation, and application for analytical techniques.

References

Functionalization of the Nitrile Group in 3-(1H-benzimidazol-1-yl)propanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the nitrile group in 3-(1H-benzimidazol-1-yl)propanenitrile. The versatile nitrile functionality serves as a valuable synthetic handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel pharmaceutical candidates. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the appended nitrile group opens avenues for creating new derivatives with potentially enhanced biological activities.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nature of the nitrile group and its linear geometry make it a unique functional group that can be transformed into a variety of other important chemical entities. This document outlines protocols for three primary transformations of the nitrile group: reduction to a primary amine, hydrolysis to a carboxylic acid, and [3+2] cycloaddition to form a tetrazole. These transformations convert the nitrile into functional groups with distinct physicochemical properties, offering a range of possibilities for drug design and development.

Key Functionalization Pathways

The nitrile group of this compound can be readily converted into a primary amine, a carboxylic acid, or a tetrazole. Each of these functional groups can significantly alter the biological activity and pharmacokinetic profile of the parent molecule.

functionalization_pathways start This compound amine 3-(1H-benzimidazol-1-yl)propan-1-amine start->amine Reduction acid 3-(1H-benzimidazol-1-yl)propanoic acid start->acid Hydrolysis tetrazole 5-(2-(1H-benzimidazol-1-yl)ethyl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition

Caption: Key functionalization pathways of this compound.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the typical reaction conditions and expected outcomes for the functionalization of the nitrile group in this compound. Please note that yields are approximate and may vary depending on the specific reaction conditions and scale.

FunctionalizationReagents and ConditionsProductTypical Yield (%)
Reduction 1. Lithium Aluminum Hydride (LiAlH₄), THF, 0 °C to rt, 12 h2. H₂O, NaOH(aq)3-(1H-benzimidazol-1-yl)propan-1-amine80-90
Hydrolysis (Basic) 1. 10% NaOH(aq), Reflux, 2-4 h2. HCl(aq) to pH ~5-63-(1H-benzimidazol-1-yl)propanoic acid70-85
Tetrazole Formation NaN₃, ZnCl₂, H₂O, Reflux, 12-24 h5-(2-(1H-benzimidazol-1-yl)ethyl)-1H-tetrazole85-95

Experimental Protocols

Reduction of Nitrile to Primary Amine

This protocol describes the reduction of this compound to 3-(1H-benzimidazol-1-yl)propan-1-amine using lithium aluminum hydride (LiAlH₄).[1] This transformation is crucial for introducing a basic amino group, which can serve as a handle for further derivatization or as a key pharmacophoric element.

Workflow for Nitrile Reduction:

nitrile_reduction_workflow start Suspend LiAlH4 in THF add_nitrile Add Nitrile Solution at 0°C start->add_nitrile react Stir at Room Temperature add_nitrile->react quench Quench with H2O and NaOH react->quench filter Filter and Extract quench->filter purify Purify by Chromatography filter->purify

Caption: Experimental workflow for the reduction of the nitrile group.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the solid aluminum salts through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 3-(1H-benzimidazol-1-yl)propan-1-amine.

Expected Product Characterization:

  • Appearance: Solid.[2]

  • Molecular Formula: C₁₀H₁₃N₃[2]

  • Molecular Weight: 175.23 g/mol [2]

  • ¹H NMR and ¹³C NMR: The spectra should be consistent with the structure of 3-(1H-benzimidazol-1-yl)propan-1-amine.

Hydrolysis of Nitrile to Carboxylic Acid

This protocol details the basic hydrolysis of this compound to 3-(1H-benzimidazol-1-yl)propanoic acid. This reaction introduces a carboxylic acid moiety, a common functional group in pharmaceuticals that can participate in hydrogen bonding and salt formation.

Workflow for Nitrile Hydrolysis:

nitrile_hydrolysis_workflow start Reflux Nitrile in NaOH(aq) cool Cool Reaction Mixture start->cool acidify Acidify with HCl cool->acidify precipitate Collect Precipitate acidify->precipitate recrystallize Recrystallize Product precipitate->recrystallize

Caption: Experimental workflow for the hydrolysis of the nitrile group.

Materials:

  • This compound

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and 10% aqueous NaOH solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring to neutralize the excess NaOH and to precipitate the carboxylic acid. Adjust the pH to approximately 5-6.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-(1H-benzimidazol-1-yl)propanoic acid.

Expected Product Characterization:

  • Appearance: Solid.

  • ¹H NMR and ¹³C NMR: The spectra should confirm the presence of the carboxylic acid group and the benzimidazole moiety.

[3+2] Cycloaddition of Nitrile to Tetrazole

This protocol describes the synthesis of 5-(2-(1H-benzimidazol-1-yl)ethyl)-1H-tetrazole from this compound via a [3+2] cycloaddition reaction with sodium azide.[3] Tetrazoles are often used as bioisosteres of carboxylic acids in drug design.[3]

Workflow for Tetrazole Formation:

tetrazole_formation_workflow start Mix Nitrile, NaN3, and ZnCl2 in Water reflux Reflux Reaction Mixture start->reflux cool_acidify Cool and Acidify reflux->cool_acidify extract Extract with Ethyl Acetate cool_acidify->extract purify Purify by Recrystallization extract->purify

Caption: Experimental workflow for the formation of the tetrazole ring.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), sodium azide (1.5 eq.), and zinc chloride (1.1 eq.) in water.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure 5-(2-(1H-benzimidazol-1-yl)ethyl)-1H-tetrazole.

Expected Product Characterization:

  • Appearance: Solid.

  • ¹H NMR and ¹³C NMR: The spectra should show the characteristic signals for the tetrazole ring protons and carbons, in addition to the signals for the benzimidazole moiety.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Conduct all reactions in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of Ionic Liquids from 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them highly attractive for a wide range of applications, including as solvents for organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients. The functionalization of the cationic core of an ionic liquid allows for the fine-tuning of its properties. The incorporation of a nitrile group, for instance, can enhance hydrogen-bonding interactions and alter the polarity and coordinating ability of the resulting IL.[1][2]

This document provides a detailed protocol for the synthesis of novel ionic liquids based on the 3-(1H-benzimidazol-1-yl)propanenitrile scaffold. The synthetic route involves a two-step process: N-alkylation to form the benzimidazolium cation, followed by an anion exchange to introduce the desired counter-anion.

Synthesis of 1-Alkyl-3-(2-cyanoethyl)-1H-benzimidazol-3-ium Halides

The initial step in the synthesis of the target ionic liquids is the quaternization of the N-3 position of the benzimidazole ring of this compound with an appropriate alkyl halide. This Menschutkin reaction yields the corresponding 1-alkyl-3-(2-cyanoethyl)-1H-benzimidazol-3-ium halide salt.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in dry acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or butyl bromide) (1.0-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Reaction times can vary from 24 to 48 hours.[3]

  • Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then washed multiple times with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

  • Drying: The purified product, a halide salt of the benzimidazolium cation, is dried under vacuum at 70-80°C.[4]

Anion Exchange for the Synthesis of Functionalized Ionic Liquids

The halide anion of the synthesized benzimidazolium salt can be exchanged with a variety of other anions to generate a range of ionic liquids with different properties. Common anions include tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (Tf₂N⁻).

Experimental Protocol (Metathesis Reaction):
  • Dissolution: Dissolve the 1-alkyl-3-(2-cyanoethyl)-1H-benzimidazol-3-ium halide (1 equivalent) in a suitable solvent, such as methanol or water.

  • Addition of Anion Source: To this solution, add a solution of the desired anion source (e.g., NaBF₄, KPF₆, or LiTf₂N) (1.0-1.2 equivalents) in the same solvent.

  • Reaction Conditions: The mixture is stirred at room temperature for 12 to 24 hours.[3]

  • Product Isolation:

    • For water-immiscible ILs (e.g., with Tf₂N⁻), the product can be extracted using an organic solvent like dichloromethane. The organic layer is then washed with deionized water to remove any remaining halide salts. The completeness of the halide removal can be checked with a silver nitrate test.[3]

    • For water-miscible ILs, the precipitated inorganic halide salt (e.g., NaBr, KCl) is removed by filtration. The solvent from the filtrate is then evaporated under reduced pressure.

  • Drying: The final ionic liquid is dried under high vacuum to remove any residual solvent and water.

Physicochemical Properties of Nitrile-Functionalized Ionic Liquids

The incorporation of the nitrile functional group can significantly influence the physicochemical properties of the resulting ionic liquids. The following table summarizes typical data for analogous nitrile-functionalized imidazolium-based ionic liquids, which can be expected to be comparable to the benzimidazolium derivatives.

CationAnionYield (%)Melting Point (°C)Decomposition Temp. (°C)Density (g/cm³) at 25°CViscosity (cP) at 25°C
[C₃CNMIm]⁺Cl⁻72-9390.3216.8--
[C₃CNMIm]⁺BF₄⁻72-93--1.29112
[C₃CNMIm]⁺NTf₂⁻72-93-70.7 (Tg)424.71.5168

*Data is for 1-(3-cyanopropyl)-3-methylimidazolium ([C₃CNMIm]⁺) based ionic liquids and is intended to be representative.[5]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical steps in the synthesis of nitrile-functionalized benzimidazolium ionic liquids.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation (Quaternization) cluster_step2 Step 2: Anion Exchange (Metathesis) start This compound reaction1 Stir at RT - 80°C (24-48h) start->reaction1 reagent1 Alkyl Halide (R-X) reagent1->reaction1 solvent1 Dry Acetonitrile solvent1->reaction1 product1 1-Alkyl-3-(2-cyanoethyl)-1H-benzimidazol-3-ium Halide reaction1->product1 product1_input Benzimidazolium Halide product1->product1_input reaction2 Stir at RT (12-24h) product1_input->reaction2 reagent2 Anion Source (M⁺Y⁻) reagent2->reaction2 solvent2 Methanol or Water solvent2->reaction2 product2 Functionalized Ionic Liquid (Benzimidazolium Y⁻) reaction2->product2

Figure 1. Synthetic workflow for the preparation of nitrile-functionalized benzimidazolium ionic liquids.

Signaling Pathways and Logical Relationships

The synthesis follows a clear logical progression from starting materials to the final ionic liquid product.

Logical_Progression Start_Materials Starting Materials - this compound - Alkyl Halide Quaternization N-Alkylation (Menschutkin Reaction) Start_Materials->Quaternization Intermediate Benzimidazolium Halide Salt Quaternization->Intermediate Anion_Exchange Anion Metathesis Intermediate->Anion_Exchange Final_Product Target Ionic Liquid Anion_Exchange->Final_Product

Figure 2. Logical progression of the synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel nitrile-functionalized benzimidazolium-based ionic liquids. By following these procedures, researchers can systematically prepare a library of these promising compounds for further investigation in various scientific and industrial applications. The tunability of both the alkyl substituent and the counter-anion allows for the creation of task-specific ionic liquids with tailored physicochemical properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanoethylation of Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyanoethylation of benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the cyanoethylation of benzimidazole?

A1: The cyanoethylation of benzimidazole involves the reaction of benzimidazole with acrylonitrile to form N-cyanoethylated products. The reaction typically proceeds via a Michael addition mechanism, where the nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the β-carbon of the acrylonitrile molecule. Depending on the reaction conditions and the structure of the starting benzimidazole, either mono- or di-cyanoethylated products can be formed.[1][2]

Q2: What are the common catalysts used for the cyanoethylation of benzimidazole?

A2: Basic catalysts are commonly employed to facilitate the cyanoethylation of benzimidazole. These catalysts deprotonate the N-H group of the benzimidazole, increasing its nucleophilicity. Commonly used catalysts include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).[1][2] The choice of catalyst can influence the reaction rate and selectivity.

Q3: Which solvents are suitable for this reaction?

A3: The choice of solvent can significantly impact the reaction's efficiency. Polar aprotic solvents like dimethylformamide (DMF) and alcohols such as ethanol are frequently used.[1][2] The solubility of the reactants and the catalyst in the chosen solvent is a crucial factor to consider for a homogeneous reaction mixture.

Q4: What is a typical reaction temperature and duration?

A4: The reaction temperature for the cyanoethylation of benzimidazole can vary. It is often carried out at elevated temperatures, such as refluxing in ethanol (around 80-85°C) or heating in DMF at 80-90°C.[1][2] The reaction time can range from a few hours to 24 hours, depending on the specific reactants, catalyst, and temperature used.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst.- Insufficient reaction temperature or time.- Poor quality of starting materials.- Use a fresh batch of catalyst.- Increase the reaction temperature or prolong the reaction time. Monitor progress using TLC.[1]- Ensure the purity of benzimidazole and acrylonitrile.
Formation of an Oily Product Instead of a Solid - Presence of impurities.- The product may have a low melting point.- Attempt recrystallization from a suitable solvent like aqueous ethanol to purify the product.[3]- If the product is inherently an oil at room temperature, purification by column chromatography may be necessary.
Formation of Di-substituted Product When Mono-substituted is Desired - Excess of acrylonitrile used.- Strong basic catalyst or high reaction temperature.- Use a stoichiometric amount or a slight excess of benzimidazole relative to acrylonitrile.- Use a milder base or lower the reaction temperature.[1][2]
Difficult Purification - Presence of unreacted starting materials.- Formation of side products.- Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.- Use column chromatography for separation if recrystallization is ineffective.- Acid-base extraction can be used to separate the basic benzimidazole product from non-basic impurities.[4]
Reaction Not Proceeding to Completion - Inadequate mixing of the reaction mixture.- Catalyst poisoning.- Ensure efficient stirring throughout the reaction.- Ensure all reagents and solvents are free from impurities that could deactivate the catalyst.

Data Presentation

Table 1: Summary of Selected Reaction Conditions for Cyanoethylation and Related Reactions

Starting MaterialReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzimidazolin-2-oneAcrylonitrileNaOHEthanol80-85843 (di-substituted)[2]
Benzothiazolin-2-thioneAcrylonitrileK2CO3EthanolReflux877 (mono-substituted)[2]
2-Methyl-quinazolin-4-oneAcrylonitrileNaOHEthanolReflux5-6-[1]
1,2-DiaminobenzeneEthyl CyanoacetateNoneCumeneReflux (152)2486[5]

Experimental Protocols

General Procedure for Mono-Cyanoethylation of Benzothiazolin-2-thione[2]

  • In a round-bottom flask, dissolve benzothiazolin-2-thione (0.1 mol) in 100 ml of ethanol.

  • Add acrylonitrile (0.185 mol) and potassium carbonate (0.025 mol) to the mixture.

  • Heat the reaction mixture to reflux in a water bath for 8 hours.

  • After reflux, allow the mixture to stand overnight.

  • Treat the formed precipitate with a 2% NaOH solution, then filter, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified N-cyanoethylated product.

General Procedure for Di-Cyanoethylation of Benzimidazolin-2-one[2]

  • Combine benzimidazolin-2-one (5 mmol), acrylonitrile (25 mmol), and NaOH (0.8 mmol) in 40 ml of ethanol in a suitable flask.

  • Reflux the mixture at 80-85°C in a water bath for 8 hours.

  • Filter the resulting precipitate and treat it with a 4% NaOH solution.

  • Wash the precipitate with water and then dry it.

  • Recrystallize the product from ethanol.

Monitoring the Reaction by Thin Layer Chromatography (TLC)[1]

  • Prepare a TLC plate (e.g., Whatman UV-254 precoated aluminum plates).

  • Dissolve small aliquots of the reaction mixture and the starting materials in a suitable solvent.

  • Spot the solutions onto the TLC plate.

  • Develop the plate in an appropriate solvent system (e.g., C6H6/CH3COCH3 (1:1) or CHCl3/CH3OH (8:1)).

  • Visualize the spots under a UV lamp and/or in an iodine tank.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Mandatory Visualization

Cyanoethylation_Pathway benzimidazole Benzimidazole intermediate Carbanion Intermediate benzimidazole->intermediate + Acrylonitrile acrylonitrile Acrylonitrile product 1-(2-Cyanoethyl)benzimidazole intermediate->product Protonation catalyst Base (e.g., NaOH) catalyst->benzimidazole Deprotonation Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Mix Benzimidazole, Acrylonitrile, Catalyst, and Solvent heat Heat and Stir (e.g., Reflux) reagents->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate/Extract Product cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallization filter->recrystallize characterize Characterize Product (NMR, IR, MP) recrystallize->characterize Troubleshooting_Logic start Low Product Yield? check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions Yes side_products Side Products Observed? start->side_products No check_purity Check Starting Material Purity check_conditions->check_purity optimize Optimize Conditions (Increase Temp/Time) check_purity->optimize purify_sm Purify Starting Materials check_purity->purify_sm Impure end Successful Optimization optimize->end purify_sm->end adjust_stoichiometry Adjust Reactant Ratio side_products->adjust_stoichiometry Yes purification_issue Purification Difficulty? side_products->purification_issue No change_catalyst Use Milder Catalyst adjust_stoichiometry->change_catalyst change_catalyst->end column_chrom Use Column Chromatography purification_issue->column_chrom Yes purification_issue->end No acid_base Perform Acid-Base Extraction column_chrom->acid_base acid_base->end

References

Technical Support Center: Purification of Crude 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(1H-benzimidazol-1-yl)propanenitrile.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Q: After purification, the final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve the recovery?

A: Low yields can stem from several factors throughout the purification process. Below is a systematic guide to troubleshoot and optimize your recovery.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Before starting the work-up, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). The disappearance of the limiting starting material (benzimidazole or acrylonitrile) is a good indicator.
Product Loss During Extraction This compound may have some solubility in the aqueous phase during extraction. To minimize loss, back-extract the aqueous layers with a suitable organic solvent like ethyl acetate or dichloromethane.
Suboptimal Recrystallization Conditions The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor. Conversely, if it is poorly soluble even at elevated temperatures, it will be difficult to dissolve initially. Perform small-scale solvent screening to identify an optimal solvent or solvent system.
Product Adsorption/Degradation on Silica Gel Benzimidazole derivatives can sometimes strongly adsorb to or degrade on acidic silica gel during column chromatography. This can be mitigated by deactivating the silica gel with a small amount of triethylamine (0.1-1%) added to the eluent.
Volatilization of the Product If purifying by distillation, ensure the collection flask is adequately cooled to prevent loss of the purified product.
Issue 2: Presence of Colored Impurities in the Final Product

Q: My purified this compound remains a yellow or brown oil/solid. How can I remove these colored impurities?

A: Colored impurities often arise from side reactions or the degradation of starting materials or the product. Here are effective methods to obtain a colorless product.

Decolorization Techniques:

MethodDescription
Activated Carbon (Charcoal) Treatment During recrystallization, add a small amount (typically 1-2% w/w) of activated carbon to the hot solution. Stir for 5-15 minutes to allow the charcoal to adsorb the colored impurities. Caution: Using too much charcoal can lead to the loss of your desired product.
Hot Filtration After the charcoal treatment, the hot solution must be filtered quickly through a pre-heated funnel containing fluted filter paper or a pad of celite to remove the activated carbon. This prevents premature crystallization of the product in the funnel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Michael addition?

A1: The most probable impurities include:

  • Unreacted Benzimidazole: This is a common impurity if the reaction has not gone to completion.

  • Poly(acrylonitrile): Acrylonitrile can polymerize, especially under basic conditions or at elevated temperatures.

  • Bis-adduct: It is possible for a second molecule of acrylonitrile to react with the initial product, though this is generally less favorable.

  • Isomeric Product: While the reaction of benzimidazole with acrylonitrile predominantly yields the N1-substituted product, trace amounts of the N-cyanoethylated benzimidazolium salt may form.

Q2: Which purification method is most suitable for my crude product?

A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following flowchart can guide your decision:

Purification_Decision_Tree Purification Method Selection Guide start Crude this compound impurity_type What is the major impurity? start->impurity_type unreacted_benzimidazole Unreacted Benzimidazole impurity_type->unreacted_benzimidazole Solid polyacrylonitrile Poly(acrylonitrile) impurity_type->polyacrylonitrile Polymeric Solid colored_impurities Colored Impurities impurity_type->colored_impurities Color unknown_impurities Unknown/Multiple Impurities impurity_type->unknown_impurities Mixture recrystallization Recrystallization unreacted_benzimidazole->recrystallization column_chromatography Column Chromatography polyacrylonitrile->column_chromatography If product is a solid distillation Vacuum Distillation polyacrylonitrile->distillation If product is a liquid charcoal_treatment Recrystallization with Activated Carbon colored_impurities->charcoal_treatment unknown_impurities->column_chromatography

A decision tree for selecting the appropriate purification method.

Q3: Can you provide a starting point for developing a TLC method to monitor the purification?

A3: A good starting mobile phase for TLC analysis on silica gel plates is a mixture of ethyl acetate and n-hexane. You can start with a 1:1 ratio and adjust the polarity based on the separation. For more polar compounds, you can increase the proportion of ethyl acetate or add a small amount of methanol. Visualization can be achieved under a UV lamp (254 nm).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent should dissolve the crude product when hot but not when cold.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidate solvents include:

    • Ethanol
    • Isopropanol
    • Ethyl Acetate
    • Toluene
    • Water (for highly polar impurities)
    • Mixtures such as ethanol/water or ethyl acetate/hexane.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Recrystallization Solvent Screening Data (Hypothetical):

SolventSolubility (Cold)Solubility (Hot)Crystal Formation
EthanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateSparingly SolubleSolubleGood
TolueneInsolubleSparingly SolubleFair
WaterInsolubleInsoluble-
Ethyl Acetate/Hexane (1:1)Sparingly SolubleSolubleExcellent
Protocol 2: Purification by Column Chromatography

This method is effective for separating the product from impurities with different polarities.

1. Materials:

  • Silica gel (60-120 mesh)

  • Mobile Phase: A mixture of ethyl acetate and n-hexane. The optimal ratio should be determined by TLC (a good starting point is 3:7 or 1:1 ethyl acetate:hexane).

  • Crude this compound

2. Procedure:

  • Prepare the column by making a slurry of silica gel in the mobile phase and pouring it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Typical Column Chromatography Parameters:

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Ethyl Acetate / n-Hexane (e.g., 3:7 v/v)
Elution Mode Isocratic or Gradient
Detection TLC with UV visualization (254 nm)
Protocol 3: Purification by Vacuum Distillation

This protocol is based on the purification of the similar compound 3-(1H-imidazol-1-yl)propanenitrile and is suitable if the product is a liquid or a low-melting solid and the impurities are non-volatile.

1. Apparatus:

  • A round-bottom flask

  • A short-path distillation head

  • A condenser

  • A receiving flask

  • A vacuum pump and a vacuum gauge

2. Procedure:

  • Place the crude product in the round-bottom flask with a magnetic stir bar.

  • Assemble the distillation apparatus and ensure all joints are well-sealed.

  • Gradually apply vacuum to the system.

  • Gently heat the flask in an oil bath.

  • Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound will be significantly lower under vacuum.

  • Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Workflow for Purification Method Selection:

G General Purification Workflow A Crude Product B Analyze by TLC A->B C Decision Point B->C D Recrystallization C->D Single major spot, solid product E Column Chromatography C->E Multiple spots F Vacuum Distillation C->F Liquid product, non-volatile impurities G Pure Product D->G E->G F->G

A generalized workflow for the purification of chemical compounds.

identifying byproducts in the synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Diagram of the Synthesis and Potential Side Reactions:

Synthesis_Byproducts Benzimidazole Benzimidazole Main_Product This compound Benzimidazole->Main_Product Acrylonitrile, Base Byproduct_3 Unreacted Benzimidazole Benzimidazole->Byproduct_3 Incomplete Reaction Acrylonitrile Acrylonitrile Byproduct_2 Polyacrylonitrile Acrylonitrile->Byproduct_2 Base, Heat Byproduct_1 1,3-bis(2-cyanoethyl)-1H-benzimidazol-3-ium (Di-substituted Byproduct) Main_Product->Byproduct_1 Excess Acrylonitrile Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Low_Yield Low Yield? Start->Low_Yield Impurity_Check Major Impurities Detected? Low_Yield->Impurity_Check No Optimize_Conditions Optimize Reaction Conditions: - Check reactant stoichiometry - Verify catalyst activity - Adjust temperature/time Low_Yield->Optimize_Conditions Yes High_Polarity_Impurity High Polarity Impurity (Low Rf)? Impurity_Check->High_Polarity_Impurity Yes Insoluble_Solid Insoluble White Solid? Impurity_Check->Insoluble_Solid No High_Polarity_Impurity->Insoluble_Solid No Di_Substitution Likely Di-substituted Byproduct: - Reduce acrylonitrile amount - Use milder base - Purify via chromatography High_Polarity_Impurity->Di_Substitution Yes Polymerization Likely Polyacrylonitrile: - Use milder base/lower temp - Filter before work-up - Consider inhibitor Insoluble_Solid->Polymerization Yes Purification Purify Product: - Column Chromatography - Recrystallization Insoluble_Solid->Purification No Optimize_Conditions->Start Di_Substitution->Purification Polymerization->Purification Pure_Product Pure Product Obtained Purification->Pure_Product

stability of 3-(1H-benzimidazol-1-yl)propanenitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(1H-benzimidazol-1-yl)propanenitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound in acidic environments.

Issue Possible Cause Suggested Solution
Unexpected peak in HPLC/LC-MS analysis after sample preparation in acidic mobile phase or diluent. The nitrile group may be hydrolyzing to a carboxylic acid. This is a known reaction for nitriles under acidic conditions, especially with heat.[1][2][3][4]1. Confirm the identity of the new peak by mass spectrometry. The expected product is 3-(1H-benzimidazol-1-yl)propanoic acid. 2. Minimize the time the sample is in the acidic solution before injection. 3. If possible, use a less acidic mobile phase or prepare the sample in a neutral or slightly basic diluent. 4. Avoid heating the sample during preparation.
Loss of starting material over time when stored in an acidic solution. This is likely due to the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.[5][6] The rate of degradation will depend on the acid concentration, temperature, and time.1. Perform a stability study to quantify the rate of degradation under your specific conditions (see Experimental Protocols). 2. If the compound must be stored in solution, consider using a neutral or buffered solution at a low temperature. 3. For long-term storage, it is best to keep the compound as a solid.
Formation of an intermediate species observed in kinetic studies. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, 3-(1H-benzimidazol-1-yl)propanamide.[3][4][6]1. Attempt to isolate and characterize the intermediate. 2. Adjust reaction conditions (e.g., lower temperature, milder acid) to favor the formation of the amide if it is the desired product.[3]
No degradation observed, even under strongly acidic conditions. While nitrile hydrolysis is expected, the reaction kinetics may be slow at room temperature without a strong acid catalyst.[1] The benzimidazole ring itself is generally quite stable.[7]1. If degradation is desired, increase the temperature and/or the concentration of the acid.[1] 2. Ensure that the compound is fully dissolved in the acidic medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in acidic conditions?

A1: The primary degradation product is expected to be 3-(1H-benzimidazol-1-yl)propanoic acid, formed through the hydrolysis of the nitrile group.[2][6][8]

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of the nitrile group is generally accelerated in the presence of strong acids.[1] Therefore, the compound is expected to be less stable at lower pH values.

Q3: Is the benzimidazole ring stable under acidic conditions?

A3: The benzimidazole ring system is generally robust and chemically stable.[7] While many syntheses of benzimidazole derivatives occur under acidic conditions,[9][10][11] significant degradation of the ring itself is not expected under typical experimental conditions used for nitrile hydrolysis.

Q4: What analytical techniques can be used to monitor the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the disappearance of the starting material and the appearance of the degradation product. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

Q5: Are there any known incompatibilities with common acids?

A5: While there is no specific data for this compound, strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are known to effectively catalyze nitrile hydrolysis, especially at elevated temperatures.[1]

Quantitative Data Summary

The following table presents hypothetical data for the degradation of this compound in 1M HCl at different temperatures to illustrate what a stability study might reveal.

Temperature (°C)Time (hours)This compound Remaining (%)3-(1H-benzimidazol-1-yl)propanoic acid Formed (%)
252498.51.5
502485.214.8
802445.754.3

Experimental Protocols

Protocol for Assessing the Acidic Stability of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions: Prepare solutions of the desired acid (e.g., 1M HCl, 0.1M H₂SO₄) in water.

  • Incubation:

    • Add a known volume of the stock solution to a larger volume of the acidic solution to achieve the desired final concentration of the compound.

    • Vortex the solution to ensure homogeneity.

    • Incubate the solution at a constant temperature (e.g., room temperature, 50°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a neutral or slightly basic mobile phase to prevent further degradation before analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

    • Use LC-MS to identify the structure of any major degradation products.

  • Data Analysis: Plot the percentage of the remaining starting material against time to determine the degradation kinetics.

Visualizations

G cluster_0 Experimental Workflow Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Acidic Medium Acidic Medium Acidic Medium->Incubation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling t = 0, 1, 2...n hr Quenching Quenching Time-Point Sampling->Quenching HPLC/LC-MS Analysis HPLC/LC-MS Analysis Quenching->HPLC/LC-MS Analysis

Caption: Workflow for assessing compound stability.

Caption: Acid-catalyzed hydrolysis pathway.

References

improving the solubility of 3-(1H-benzimidazol-1-yl)propanenitrile for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of 3-(1H-benzimidazol-1-yl)propanenitrile for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out". This compound, with its benzimidazole core, is a lipophilic molecule with limited solubility in water.[1][2] While it readily dissolves in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when diluted into a predominantly aqueous environment like your assay buffer.[3][4] This precipitation can lead to inaccurate and unreliable results in your bioassays by reducing the actual concentration of the compound available to interact with the target.[5][6]

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution is 100% anhydrous DMSO.[7][8] It is crucial to ensure the compound is fully dissolved in the DMSO stock before making any dilutions. Gentle warming (to 37°C) and vortexing can aid in complete dissolution.[3] Always use a fresh, high-quality DMSO stock solution to avoid variability.[9]

Q3: What is the maximum recommended final concentration of DMSO in my bioassay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[10] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in your experiments.[9][10]

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: There are several effective strategies to enhance the aqueous solubility of your compound:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent into your final assay buffer can significantly increase solubility.[11][12]

  • pH Adjustment: The benzimidazole moiety contains basic nitrogen atoms, making the compound's solubility pH-dependent.[3][13] Adjusting the buffer's pH can improve solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[14][15][16]

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

If you observe precipitation of this compound in your assay, follow this systematic approach to troubleshoot and optimize your experimental conditions.

Step 1: Initial Assessment & Stock Solution Check

Before modifying your assay buffer, ensure your DMSO stock solution is not the source of the problem. Precipitates can sometimes form in DMSO stocks during storage, especially if stored at low temperatures.

  • Action: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any precipitate. Visually inspect the solution for any undissolved particles before use.[3]

Step 2: Employing Co-solvents

The addition of a co-solvent can increase the "solvent capacity" of your aqueous buffer for the hydrophobic compound.

  • Hypothesis: A water-miscible organic solvent will increase the solubility of this compound.

  • Methodology: Prepare your assay buffer with a final concentration of 1-5% of a chosen co-solvent. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[12][17] Add the co-solvent to the buffer before adding your compound's DMSO stock solution. Always run a vehicle control with the same co-solvent concentration to assess its impact on the assay.

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
Ethanol1-2%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
Propylene Glycol1-5%Generally well-tolerated by cells.[18]May be more viscous.
Polyethylene Glycol (PEG 400)1-5%Low toxicity, effective solubilizer.[17]Can interfere with some assay readouts.
Step 3: pH Modification

The solubility of ionizable compounds is highly dependent on the pH of the solution.[19][20][21]

  • Hypothesis: As a weak base due to the benzimidazole nitrogens, this compound will likely be more soluble at a lower (more acidic) pH, where the imidazole nitrogens can be protonated, leading to a more soluble charged species.[13][22]

  • Methodology: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4). Determine the kinetic solubility of your compound in each buffer (see protocol below). Select the pH that provides the best solubility without negatively impacting your biological system.

Buffer pHExpected Ionization StateExpected Solubility
5.5Primarily protonated (charged)Higher
6.5Mixture of protonated and neutralIntermediate
7.4Primarily neutral (uncharged)Lower
Step 4: Cyclodextrin Complexation

Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from water.[14][23][24]

  • Hypothesis: Encapsulating this compound within a cyclodextrin will increase its apparent aqueous solubility.

  • Methodology: Prepare a stock solution of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. Add your compound's DMSO stock to the cyclodextrin-containing buffer. A 1:1 molar ratio of compound to cyclodextrin is a good starting point.[25]

Cyclodextrin TypeTypical ConcentrationKey Feature
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMHigh aqueous solubility and low toxicity.[14][15]
Methyl-β-cyclodextrin (M-β-CD)1-10 mMCan significantly enhance solubility.[25]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay helps determine the maximum soluble concentration of your compound under specific buffer conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of your DMSO stock.

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO B Serially dilute stock in DMSO A->B Dilution Series D Add 2 µL of diluted compound to buffer B->D Compound Transfer C Add 98 µL of aqueous buffer to plate C->D E Incubate for 2 hours with shaking D->E F Measure turbidity at 620 nm E->F G Determine highest non-turbid concentration F->G Data Interpretation

Caption: Workflow for the kinetic solubility assay.

Protocol 2: Preparation of Cyclodextrin Complexes
  • Prepare Cyclodextrin Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your chosen aqueous assay buffer to a final concentration of 10 mM.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Complexation: While vortexing the HP-β-CD solution, slowly add the compound's DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µM).

  • Equilibration: Incubate the mixture for at least 1 hour at room temperature with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Use in Assay: This complex solution can now be used for further dilutions in your bioassay.

G cluster_0 Solution Preparation cluster_1 Complex Formation cluster_2 Final Product A Dissolve HP-β-CD in aqueous buffer C Slowly add DMSO stock to vortexing CD solution A->C B Prepare compound stock in 100% DMSO B->C D Incubate for 1 hour with stirring C->D E Soluble Compound-CD Complex Solution D->E

Caption: Workflow for cyclodextrin complexation.

Logical Troubleshooting Flowchart

Caption: Troubleshooting decision tree for solubility issues.

References

preventing polymerization of acrylonitrile in benzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzimidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of benzimidazole derivatives, with a specific focus on managing the reaction of o-phenylenediamine with acrylonitrile to form 2-(2-cyanoethyl)benzimidazole and preventing the unwanted polymerization of acrylonitrile.

Troubleshooting Guide

Unwanted polymerization of acrylonitrile is a common and significant challenge during its reaction with o-phenylenediamine. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous, cloudy, or solidifies shortly after adding acrylonitrile. Rapid, uncontrolled polymerization of acrylonitrile.1. Cool the reaction immediately: Place the flask in an ice bath to dissipate heat from the exothermic polymerization. 2. Dilute the mixture: Add a suitable solvent to reduce the concentration of reactants and help control the temperature. 3. Ensure inhibitor removal was not too efficient if reusing acrylonitrile: While commercial acrylonitrile contains inhibitors that must be removed, trace amounts can sometimes temper reactivity. If you are purifying and reusing acrylonitrile, consider the effectiveness of your purification. 4. Check for contaminants: Reagents or solvents may be contaminated with polymerization initiators like peroxides. Ensure all glassware is scrupulously clean and dry.
Low yield of the desired 2-(2-cyanoethyl)benzimidazole product. - Incomplete reaction. - Formation of side products (e.g., bis-adduct). - Gradual polymerization consuming acrylonitrile.1. Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal endpoint. Avoid excessive heating, which can promote polymerization. 2. Adjust stoichiometry: A slight excess of o-phenylenediamine may favor the mono-addition product and drive the reaction to completion. 3. Use a catalyst: While often not necessary, a mild Lewis acid or base catalyst can sometimes improve the rate of the desired Michael addition over polymerization. 4. Protect the reaction from light: Wrap the reaction flask in aluminum foil as light can initiate free-radical polymerization.
The reaction works inconsistently. Variations in experimental conditions or reagent quality.1. Standardize inhibitor removal: If removing the inhibitor from acrylonitrile, use a consistent and validated protocol. 2. Use fresh, high-purity reagents: The purity of o-phenylenediamine and acrylonitrile is critical. Purify reagents if contamination is suspected. 3. Maintain an inert atmosphere: While some inhibitors require oxygen, once removed, an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of radical initiators.
Formation of a significant amount of a higher molecular weight side-product. This is likely the bis-adduct, where both amino groups of o-phenylenediamine have reacted with acrylonitrile.1. Use an excess of o-phenylenediamine: This will statistically favor the reaction of one molecule of acrylonitrile per molecule of diamine. 2. Control the addition of acrylonitrile: Add the acrylonitrile dropwise to a solution of the diamine to maintain a low instantaneous concentration of the Michael acceptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acrylonitrile polymerization during the reaction?

A1: Acrylonitrile polymerizes primarily through a free-radical mechanism. This process can be initiated by heat, light, or chemical contaminants such as peroxides that can generate free radicals.[1] The reaction with amines itself can, under certain conditions, also promote polymerization.

Q2: Should I use a polymerization inhibitor during the reaction with o-phenylenediamine?

A2: Generally, it is not recommended to add common phenolic inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) directly to the reaction mixture. These inhibitors are most effective in the presence of oxygen and can sometimes interfere with the desired reaction. The standard practice is to use freshly purified (inhibitor-free) acrylonitrile and control the reaction conditions (temperature, light, atmosphere) to prevent polymerization.

Q3: How can I remove the inhibitor from commercial acrylonitrile before my reaction?

A3: A common and effective method is to pass the acrylonitrile through a column of basic alumina. This will adsorb the phenolic inhibitor. The purified acrylonitrile should be used immediately as it is no longer stabilized.[1]

Q4: What are the ideal reaction conditions to favor the aza-Michael addition over polymerization?

A4: The aza-Michael addition of amines to acrylonitrile is often an exothermic process. It is typically carried out at moderate temperatures to control the reaction rate and minimize polymerization. Solvent choice is also important; polar aprotic solvents are often suitable. The reaction should be protected from light.

Q5: What are the main side products to expect other than polyacrylonitrile?

A5: Besides polymerization, the primary side product of concern is the bis-adduct, where both amine groups of o-phenylenediamine react with a molecule of acrylonitrile. Careful control of stoichiometry is the best way to minimize this.

Data Presentation

The yield of aza-Michael additions can be highly dependent on the reaction conditions. Below is a table summarizing representative yields for the aza-Michael addition of amines to acrylonitrile under various catalytic and temperature conditions.

AmineCatalystTemperature (°C)Reaction Time (h)Yield (%)
ImidazoleNone (Solvent-free)804>97
AnilineImidazolium chloride (0.3 equiv)110269
AnilineNone (Solvent-free)120285
Various primary aminesLipaseRoom Temp.2-680-95
Various primary aminesSulfated ZirconiaRoom Temp.0.5-190-98

Note: This table is a compilation of data from similar aza-Michael reactions to illustrate general trends and is not specific to the reaction of o-phenylenediamine.

Experimental Protocols

Protocol 1: Removal of Inhibitor from Acrylonitrile

This protocol describes a standard method for removing phenolic inhibitors (e.g., MEHQ, HQ) from commercial acrylonitrile.

Materials:

  • Commercial acrylonitrile

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask (e.g., round-bottom flask)

  • Sand (optional)

Procedure:

  • Securely clamp the chromatography column in a vertical position within a fume hood.

  • Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is in place.

  • Add a small layer of sand over the glass wool (optional).

  • Fill the column with basic activated alumina to the desired height.

  • Add another small layer of sand on top of the alumina bed.

  • Place a clean, dry collection flask under the column outlet.

  • Carefully pour the commercial acrylonitrile onto the top of the alumina column.

  • Open the stopcock and allow the acrylonitrile to pass through the column under gravity.

  • Collect the purified, inhibitor-free acrylonitrile. It should be used immediately in the subsequent reaction.

Protocol 2: Synthesis of 2-(2-cyanoethyl)benzimidazole

This protocol is a representative procedure for the aza-Michael addition of o-phenylenediamine to acrylonitrile, followed by cyclization.

Materials:

  • o-Phenylenediamine

  • Freshly purified (inhibitor-free) acrylonitrile

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

  • Wrap the flask in aluminum foil to protect it from light.

  • Begin stirring the solution and cool it in an ice bath.

  • Slowly add freshly purified acrylonitrile (1.0-1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

reaction_pathway OPD o-Phenylenediamine Intermediate Aza-Michael Adduct (N-(2-amino-phenyl)-3-aminopropanenitrile) OPD->Intermediate + Acrylonitrile (Michael Addition) ACN Acrylonitrile ACN->Intermediate Polymer Polyacrylonitrile (Side Product) ACN->Polymer Polymerization (Unwanted Side Reaction) Product 2-(2-cyanoethyl)benzimidazole Intermediate->Product - H₂O (Cyclization)

Caption: Reaction pathway for the synthesis of 2-(2-cyanoethyl)benzimidazole.

troubleshooting_workflow decision decision solution solution start Reaction shows signs of polymerization (viscosity, cloudiness, solidification) is_exothermic Is the reaction overheating? start->is_exothermic cool_down Immediately cool in an ice bath is_exothermic->cool_down Yes check_reagents Are reagents and solvents pure and peroxide-free? is_exothermic->check_reagents No dilute Dilute with solvent cool_down->dilute dilute->check_reagents purify_reagents Purify reagents and dry glassware check_reagents->purify_reagents No check_light Is the reaction protected from light? check_reagents->check_light Yes review_protocol Review protocol and re-attempt with pure components purify_reagents->review_protocol protect_from_light Wrap flask in aluminum foil check_light->protect_from_light No check_light->review_protocol Yes protect_from_light->review_protocol

Caption: Troubleshooting workflow for unwanted polymerization.

logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes Temp Low Temperature Yield High Yield of Benzimidazole Temp->Yield Polymer Low Polymerization Temp->Polymer Purity High Reagent Purity Purity->Yield Purity->Polymer Light Absence of Light Light->Yield Light->Polymer Inert Inert Atmosphere Inert->Yield Inert->Polymer

Caption: Factors influencing successful benzimidazole synthesis.

References

Technical Support Center: Synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically achieved through a Michael addition reaction, specifically a cyanoethylation, between benzimidazole and acrylonitrile. The reaction involves the addition of the N-H group of the benzimidazole ring to the carbon-carbon double bond of acrylonitrile, usually facilitated by a base catalyst or thermal conditions.

Q2: What is the expected appearance and physical state of the final product?

Pure this compound is expected to be a solid at room temperature. While some sources report it as a liquid, this may be due to impurities or its tendency to be a low-melting solid. A successfully synthesized and purified product should crystallize upon standing or cooling.[1] An oily or liquid product at room temperature often suggests the presence of unreacted starting materials or byproducts.

Q3: What are the key starting materials and reagents for this synthesis?

The primary starting materials are benzimidazole and acrylonitrile. A solvent such as ethanol is commonly used.[1] Depending on the chosen procedure, a base catalyst like sodium hydroxide or triethylamine may be employed to facilitate the reaction.

Q4: What analytical techniques are used to confirm the structure of the product?

The structure of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. Mass spectrometry (MS) can be used to confirm the molecular weight.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the cyanoethylation of similar N-heterocycles.[1]

Materials:

  • Benzimidazole

  • Acrylonitrile (use in a well-ventilated fume hood)

  • Ethanol (absolute)

  • Sodium hydroxide (optional, as a catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hexane (for recrystallization)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzimidazole (1 equivalent) in absolute ethanol.

  • Addition of Acrylonitrile: Add acrylonitrile (1.5 to 2.2 equivalents) to the solution.[1] If a base catalyst is used, a catalytic amount of sodium hydroxide can be added at this stage.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., overnight) with continuous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator. b. Extraction: Dissolve the residue in dichloromethane. Wash the organic layer with water to remove any remaining base and water-soluble impurities. c. Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter. d. Concentration: Remove the dichloromethane under reduced pressure to obtain the crude product.

  • Purification: a. Vacuum Distillation: For a liquid crude product, purification can be achieved by vacuum distillation.[1] b. Recrystallization: If the crude product is a solid or crystallizes upon obtaining it, recrystallization is a suitable purification method. A common solvent system is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Characterization: Collect the purified crystals by filtration, wash with cold hexane, and dry under vacuum. Characterize the product by NMR and IR spectroscopy.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction.- Ineffective catalyst.- Loss of product during work-up.- Extend the reaction time and continue to monitor by TLC.- If using a base catalyst, ensure it is fresh and added in an appropriate amount.- Be careful during the extraction and filtration steps to minimize mechanical losses.
Product is an Oil and Does Not Solidify - Presence of unreacted starting materials (especially acrylonitrile).- Presence of solvent residues.- Formation of oily byproducts.- Ensure complete removal of volatile components under high vacuum.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Formation of a Second, Less Polar Product (Di-cyanoethylation) - Use of a large excess of acrylonitrile.- Strong basic conditions.[2]- Reduce the molar ratio of acrylonitrile to benzimidazole.- Use a milder base or a shorter reaction time. The di-cyanoethylated product, 1,3-bis(2-cyanoethyl)benzimidazolium, can be separated by column chromatography.
Dark-colored Product - Polymerization of acrylonitrile.- Decomposition of starting materials or product at high temperatures.- Ensure the reaction temperature does not significantly exceed the reflux temperature of ethanol.- Use freshly distilled acrylonitrile to remove any polymerization inhibitors or polymeric impurities.- The colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process.

Quantitative Data

Parameter Value Reference
Molecular Formula C₁₀H₉N₃[3]
Molecular Weight 171.20 g/mol [3]
Typical Yield 84% (for the analogous 3-(1H-imidazol-1-yl)propanenitrile)[1]

Note: The yield for this compound may vary depending on the specific reaction conditions and scale.

Characterization Data

¹H NMR (CDCl₃, δ in ppm) ¹³C NMR (CDCl₃, δ in ppm)
8.10 (s, 1H, NCHN)144.2 (NCHN)
7.85-7.82 (m, 1H, Ar-H)143.0 (Ar-C)
7.55-7.52 (m, 1H, Ar-H)133.5 (Ar-C)
7.40-7.35 (m, 2H, Ar-H)123.8 (Ar-CH)
4.55 (t, 2H, N-CH₂)122.9 (Ar-CH)
2.95 (t, 2H, CH₂-CN)120.8 (Ar-CH)
116.5 (CN)
110.2 (Ar-CH)
42.1 (N-CH₂)
17.5 (CH₂-CN)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

experimental_workflow Synthesis and Work-up of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization A 1. Dissolve Benzimidazole in Ethanol B 2. Add Acrylonitrile (and optional base) A->B C 3. Reflux Reaction Mixture (monitor by TLC) B->C D 4. Cool and Concentrate (Rotary Evaporation) C->D Reaction Complete E 5. Dissolve in Dichloromethane D->E F 6. Wash with Water E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter and Concentrate G->H I 9a. Vacuum Distillation (if oily) H->I J 9b. Recrystallization (e.g., Ethyl Acetate/Hexane) H->J L 11. NMR, IR, MS Analysis I->L K 10. Filter and Dry Crystals J->K K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Navigating the Synthesis of N-Alkylated Benzimidazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brought to you by our team of specialists, this technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the synthesis of N-alkylated benzimidazoles. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-alkylated benzimidazoles, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction of benzimidazole is resulting in a very low yield or failing to produce any of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in N-alkylation of benzimidazoles and can be attributed to several factors. A primary consideration is the incomplete deprotonation of the benzimidazole nitrogen, which is necessary to form the nucleophilic anion. The choice of base, solvent, and reaction temperature are all critical parameters that can significantly impact the reaction's success.

Potential Causes and Solutions:

  • Insufficiently Strong Base: The pKa of the N-H proton in benzimidazole is approximately 13.2. A base that is not strong enough to effectively deprotonate the benzimidazole will result in a low concentration of the reactive nucleophile.

    • Solution: Employ a stronger base. While alkali carbonates (K₂CO₃, Cs₂CO₃) are commonly used, stronger bases like sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK) can lead to higher yields, especially with less reactive alkylating agents.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile.

    • Solution: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they can dissolve both the benzimidazole and the base, and they do not protonate the benzimidazole anion.

  • Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures.

    • Solution: Gradually increasing the reaction temperature can enhance the reaction rate. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is recommended to find the optimal temperature without promoting side reactions.

  • Poor Quality of Reagents: The presence of moisture or impurities in the benzimidazole, alkylating agent, or solvent can interfere with the reaction.

    • Solution: Ensure all starting materials and solvents are pure and anhydrous. Drying the benzimidazole and using freshly distilled solvents can significantly improve yields.

Issue 2: Poor Regioselectivity in Unsymmetrical Benzimidazoles

Question: I am attempting to N-alkylate an unsymmetrically substituted benzimidazole and am obtaining a mixture of the N1 and N3 isomers, which are difficult to separate. How can I control the regioselectivity of the alkylation?

Answer: Achieving regioselectivity in the N-alkylation of unsymmetrical benzimidazoles is a well-known challenge due to the tautomeric nature of the benzimidazole ring. The proton on the nitrogen can readily move between the two nitrogen atoms, leading to two different nucleophilic sites for alkylation. The final ratio of N1 to N3 isomers is influenced by steric and electronic factors of the substituents on the benzimidazole ring, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the less hindered nitrogen.

  • Electronic Effects: The electronic properties of the substituents can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it.

  • Choice of Base and Solvent: The combination of base and solvent can play a crucial role in controlling regioselectivity. For instance, using sodium hydride in THF has been reported to favor the formation of the N1-alkylated product in certain cases.

  • Directed Synthesis: In some instances, a multi-step synthetic route involving protecting groups may be necessary to achieve the desired regioselectivity.

Issue 3: Formation of a Dialkylated Imidazolium Salt Byproduct

Question: My reaction is producing a significant amount of a dialkylated byproduct, which is complicating the purification process. How can I minimize the formation of this imidazolium salt?

Answer: The formation of a dialkylated imidazolium salt occurs when the initially formed N-alkylated benzimidazole acts as a nucleophile and reacts with another molecule of the alkylating agent. This is more likely to happen with highly reactive alkylating agents and when an excess of the alkylating agent is used.

Methods to Reduce Dialkylation:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help to consume the alkylating agent before it has a chance to react with the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Overrunning the reaction can lead to increased formation of the dialkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-alkylation of benzimidazoles?

A1: While the optimal base depends on the specific substrate and alkylating agent, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often good starting points for many N-alkylation reactions. For less reactive systems, stronger bases like sodium hydride (NaH) may be necessary.

Q2: How can I effectively purify my N-alkylated benzimidazole product from the unreacted starting material and isomers?

A2: Column chromatography on silica gel is the most common and effective method for purifying N-alkylated benzimidazoles. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often successful in separating the desired product from starting materials and isomers. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Q3: Can I use protic solvents like ethanol for the N-alkylation of benzimidazoles?

A3: While some N-alkylation reactions can be performed in protic solvents, they are generally not recommended. Protic solvents can solvate the benzimidazole anion, reducing its nucleophilicity, and can also react with strong bases, leading to lower yields. Aprotic polar solvents are typically the preferred choice.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of N-alkylated benzimidazoles, based on data from various literature sources.

Table 1: Effect of Base and Solvent on the Yield of N-Alkylation of Benzimidazole with Benzyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF80685
2Cs₂CO₃AcetonitrileReflux492
3NaHTHF60595
4KOHDMSO100388
5NaOHAcetonitrileReflux878

Table 2: Regioselectivity in the N-Alkylation of 5-Nitrobenzimidazole with Ethyl Iodide

EntryBaseSolventTemperature (°C)N1:N3 RatioTotal Yield (%)
1K₂CO₃DMF701 : 1.580
2NaHTHF502.3 : 188
3Cs₂CO₃AcetonitrileReflux1 : 1.285
4t-BuOKTHF253 : 175

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Benzimidazole using Potassium Carbonate

  • To a solution of benzimidazole (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of N-Alkylated Benzimidazoles by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude N-alkylated benzimidazole in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually adding ethyl acetate.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified N-alkylated benzimidazole.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation of Benzimidazole problem Problem Encountered? start->problem low_yield Low or No Yield problem->low_yield Yes regio_issue Poor Regioselectivity problem->regio_issue Yes dialkylation Dialkylation Occurs problem->dialkylation Yes success Successful Synthesis problem->success No check_base Check Base Strength (e.g., pKa > 14) low_yield->check_base steric_hindrance Consider Steric Hindrance of Substituents regio_issue->steric_hindrance check_stoichiometry Check Stoichiometry (Benzimidazole Excess?) dialkylation->check_stoichiometry check_solvent Check Solvent (Aprotic Polar?) check_base->check_solvent Base is Strong check_temp Optimize Temperature (Increase Gradually) check_solvent->check_temp Solvent is Aprotic Polar check_reagents Check Reagent Purity (Anhydrous?) check_temp->check_reagents Temp is Optimized check_reagents->success Reagents are Pure electronic_effects Analyze Electronic Effects of Substituents steric_hindrance->electronic_effects change_conditions Vary Base/Solvent (e.g., NaH/THF) electronic_effects->change_conditions change_conditions->success slow_addition Slowly Add Alkylating Agent check_stoichiometry->slow_addition monitor_reaction Monitor Reaction Closely (TLC/LC-MS) slow_addition->monitor_reaction monitor_reaction->success

Caption: A troubleshooting workflow for common issues in the N-alkylation of benzimidazoles.

Experimental_Workflow start Start: Prepare Reactants dissolve_benzimidazole Dissolve Benzimidazole in Dry Aprotic Solvent start->dissolve_benzimidazole add_base Add Base dissolve_benzimidazole->add_base stir_rt Stir at Room Temperature add_base->stir_rt add_alkylating_agent Add Alkylating Agent stir_rt->add_alkylating_agent heat_reaction Heat Reaction Mixture add_alkylating_agent->heat_reaction monitor_reaction Monitor by TLC heat_reaction->monitor_reaction workup Reaction Work-up (Quench and Extract) monitor_reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A general experimental workflow for the N-alkylation of benzimidazoles.

Technical Support Center: Synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a Michael addition (more specifically, aza-Michael addition). In this reaction, the benzimidazole anion acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. The reaction is typically base-catalyzed to deprotonate the benzimidazole, thereby increasing its nucleophilicity.

Q2: Why is a base used in this reaction?

A base is used to deprotonate the N-H of the benzimidazole ring, forming the benzimidazolide anion. This anion is a more potent nucleophile than the neutral benzimidazole, leading to a faster and more efficient reaction with acrylonitrile. Common bases for this reaction include sodium hydroxide, potassium hydroxide, or triethylamine.

Q3: What are some suitable solvents for this synthesis?

Acetonitrile is a commonly used solvent for this reaction. Other polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) can also be used. For a more environmentally friendly approach, ethanol can be a suitable solvent, as demonstrated in the synthesis of the analogous 3-(1H-imidazol-1-yl)propanenitrile.[1]

Q4: What is the expected yield for this synthesis?

While specific yields for large-scale synthesis of this compound are not widely reported, yields for analogous aza-Michael additions can be moderate to high. For instance, the synthesis of 3-(1H-imidazol-1-yl)propanenitrile from imidazole and acrylonitrile reports a yield of 84%.[1] Factors such as reaction conditions, purity of starting materials, and purification methods will significantly impact the final yield.

Q5: How can the product be purified?

The product can be purified using several methods. After the reaction, the solvent is typically removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental Protocol

This protocol is based on the synthesis of analogous compounds and general principles of aza-Michael additions.

Materials:

  • Benzimidazole

  • Acrylonitrile

  • Sodium hydroxide (or other suitable base)

  • Acetonitrile (or other suitable solvent)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for filtration

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) in acetonitrile.

  • Addition of Base: Add a catalytic amount of a suitable base, such as powdered sodium hydroxide (0.1 equivalents). Stir the mixture for 15-20 minutes at room temperature to facilitate the formation of the benzimidazolide anion.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 to 1.5 equivalents) to the reaction mixture. Caution: Acrylonitrile is toxic and volatile; handle it in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl) and then remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the purified product by techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation 1. Ineffective deprotonation of benzimidazole. 2. Low reaction temperature or short reaction time. 3. Impure starting materials.1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Increase the reaction temperature to reflux and extend the reaction time. Monitor by TLC. 3. Check the purity of benzimidazole and acrylonitrile. Purify if necessary.
Formation of Side Products 1. Polymerization of acrylonitrile. 2. Dialkylation of benzimidazole (less common).1. Add acrylonitrile slowly to the reaction mixture. Avoid excessively high temperatures. 2. Use a controlled stoichiometry of acrylonitrile.
Difficult Purification 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during column chromatography.1. Try different solvent systems for recrystallization. If it remains an oil, use column chromatography. 2. Optimize the eluent system for column chromatography. A gradient elution might be necessary.
Inconsistent Yields at Larger Scale 1. Inefficient heat transfer. 2. Inefficient mixing.1. Use a jacketed reactor for better temperature control. 2. Use an overhead mechanical stirrer for efficient mixing in larger reaction volumes.

Quantitative Data Summary

Table 1: Reaction Parameters for aza-Michael Addition

ParameterValue/ConditionReference
Reactants Benzimidazole, Acrylonitrile-
Solvent Acetonitrile, Ethanol[1]
Base Sodium Hydroxide, Potassium Hydroxide[2]
Temperature Reflux[1]
Reaction Time 4 - 8 hours-
Reported Yield (Analogous Reaction) 84%[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H9N3[3]
Molecular Weight 171.20 g/mol [3]
CAS Number 4414-84-0[3]
Appearance Expected to be a solid or high-boiling liquid-

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve Benzimidazole in Acetonitrile start->dissolve add_base Add Base dissolve->add_base add_acrylonitrile Add Acrylonitrile add_base->add_acrylonitrile reflux Reflux (4-8h) add_acrylonitrile->reflux cool Cool to RT reflux->cool neutralize Neutralize cool->neutralize evaporate Evaporate Solvent neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry Organic Layer extract->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterization (NMR, IR, MS) purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity_issue Purity Issues problem Problem Encountered cause_base Ineffective Base? problem->cause_base Low Yield cause_temp Low Temperature/Time? problem->cause_temp Low Yield cause_purity Impure Reagents? problem->cause_purity Low Yield cause_side_products Side Products Formed? problem->cause_side_products Purity Issues cause_purification Difficult Purification? problem->cause_purification Purity Issues solution_base Use Stronger/Fresh Base cause_base->solution_base solution_temp Increase Temp/Time cause_temp->solution_temp solution_purity Purify Starting Materials cause_purity->solution_purity solution_side_products Slow Acrylonitrile Addition cause_side_products->solution_side_products solution_purification Optimize Purification Method cause_purification->solution_purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-(1H-benzimidazol-1-yl)propanenitrile Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its vast array of derivatives, 3-(1H-benzimidazol-1-yl)propanenitrile and its analogues have emerged as a promising class of molecules with diverse therapeutic applications. This guide provides a comparative analysis of these derivatives, summarizing their performance in anticancer, antimicrobial, and anti-inflammatory assays based on available experimental data. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and development in this area.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related benzimidazole compounds.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
IIh 2-(1H-benzimidazol-2-yl)-3-(4-(4-phenylpiperazin-1-yl)phenyl)propanenitrileA549 (Lung Carcinoma)11.03 ± 1.047Gefitinib-6.45 (Docking Score)
IIa 2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrileA549 (Lung Carcinoma)Promising ActivityGefitinib-6.45 (Docking Score)
6i Benzimidazole/1,2,3-triazole hybridMCF-7 (Breast)0.028Erlotinib0.033
10e Benzimidazole/1,2,3-triazole hybridMCF-7 (Breast)0.024Erlotinib0.033
Compound 6 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.0283-aminobenzamide28.5

Note: Data for specific this compound derivatives is limited in publicly available literature. Data for structurally related and highly active benzimidazole derivatives is included for comparative context.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
6c Benzimidazole derivativeE. coli JW550312----
4k N-substituted 6-chloro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSA2-16C. albicans, A. niger8-16Ciprofloxacin, Fluconazole8-16, 4-128
Compound 2 3-(2-methylbenzimidazol-1-yl)propanoic acid derivativeBacillus cereusHighly Active (++++)----
6a Benzimidazole-1,2,3-triazole-sulfonamide hybridVarious strains32-64Various strains32-64--

Note: MIC values are presented as ranges where specific values were not available. "Highly Active" indicates a significant zone of inhibition as reported in the source.

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound IDDerivative TypeAssay% InhibitionIC50 (µM)Reference Compound
146 Benzimidazole derivative5-LOX, COX, TNF-α, IL-6Potent Inhibitor--
152 1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoleCOX-2 Inhibition-8-13.7Indomethacin
Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanoneCarrageenan-induced paw edemaSignificant reduction-Piroxicam

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[1]

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualization

Signaling Pathway Diagram

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[2][3][4][5]

EGFR_Inhibition_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzimidazole 3-(1H-benzimidazol-1-yl) propanenitrile Derivative Benzimidazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation Block X

Caption: EGFR signaling pathway and its inhibition by benzimidazole derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_screening Biological Screening start Start: Design of This compound Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) characterization->antiinflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Identification of Potent Candidates sar->end lead_optimization->synthesis Iterative Refinement

Caption: General workflow for drug discovery of benzimidazole derivatives.

Conclusion

The comparative analysis of this compound derivatives and their related benzimidazole analogues highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented data, though not exhaustive for the specific propanenitrile scaffold, provides a valuable starting point for researchers in the field. The detailed experimental protocols and workflow diagrams offer a practical guide for the synthesis and evaluation of new derivatives. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships and identify lead compounds for further development. The exploration of their mechanisms of action, particularly their effects on specific signaling pathways, will be crucial in advancing these promising molecules towards clinical applications.

References

Comprehensive Structure-Activity Relationship Analysis of 3-(1H-benzimidazol-1-yl)propanenitrile Analogs Remains an Unexplored Area in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant therapeutic interest in benzimidazole-containing compounds, a systematic and publicly available structure-activity relationship (SAR) study on a series of 3-(1H-benzimidazol-1-yl)propanenitrile analogs is not available in the current scientific literature. While numerous studies highlight the potential of the broader benzimidazole scaffold in various therapeutic areas, particularly as kinase inhibitors and anticancer agents, specific and comparative data on the propanenitrile-substituted series is lacking.

The benzimidazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic natural purine structures and interact with a variety of biological targets. This has led to the development of numerous benzimidazole derivatives with a wide range of pharmacological activities. However, for the specific chemical space defined by this compound and its analogs, a comprehensive investigation that systematically modifies the structure and correlates these changes with biological activity has not been published.

Our extensive search of scientific databases and chemical literature did not yield any publications that present a library of this compound analogs with corresponding quantitative biological data, such as IC50 or EC50 values, against a specific biological target. Such data is essential for constructing a meaningful SAR comparison guide that would be valuable to researchers in drug development.

Therefore, we are unable to present a quantitative comparison guide on the structure-activity relationship of this compound analogs at this time. The absence of such a study in the public domain suggests that this may be a novel area for future research and development in the field of medicinal chemistry.

For researchers interested in this scaffold, the logical next step would be to initiate a research program focused on the synthesis of a diverse library of these analogs and their subsequent screening against relevant biological targets to establish a novel and valuable SAR.

Below is a conceptual workflow that could guide such a research endeavor.

SAR_Workflow cluster_synthesis Synthesis of Analog Library cluster_screening Biological Evaluation cluster_sar SAR Analysis start Design Analogs (Substitutions on Benzimidazole & Propanenitrile) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Primary Biological Screening (e.g., Kinase Inhibition Assay) purification->screening dose_response Dose-Response & IC50 Determination screening->dose_response data_analysis Data Analysis & SAR Establishment dose_response->data_analysis lead_id Lead Compound Identification data_analysis->lead_id lead_id->start Iterative Optimization caption Conceptual Workflow for a Structure-Activity Relationship Study.

Figure 1. A conceptual workflow for conducting a systematic SAR study.

comparing the biological activity of 3-(1H-benzimidazol-1-yl)propanenitrile with other benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of various benzimidazole compounds, providing a comparative framework for the potential evaluation of 3-(1H-benzimidazol-1-yl)propanenitrile.

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of several benzimidazole derivatives. While specific experimental data on the biological activity of this compound is not currently available in the public domain, this guide provides a valuable point of reference by summarizing the activities of structurally related benzimidazoles. The information presented herein is intended to serve as a foundation for researchers interested in exploring the potential therapeutic applications of this class of compounds.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3] This guide compiles representative data from published studies to facilitate a comparative understanding of their biological effects.

Comparative Analysis of Biological Activities

To provide a quantitative comparison, the following tables summarize the biological activities of selected benzimidazole derivatives against various cell lines and microbial strains. These compounds have been chosen to represent the diverse bioactivities of the benzimidazole class.

Table 1: Comparative Cytotoxicity of Benzimidazole Derivatives against Human Cancer Cell Lines

CompoundCell LineActivity (IC₅₀ in µM)Reference CompoundActivity (IC₅₀ in µM)
Compound 12 A549 (Lung Carcinoma)3.98 (as µg/ml)Cisplatin6.75 (as µg/ml)
BEAS-2B (Normal Lung)2.94 (as µg/ml)Cisplatin2.75 (as µg/ml)
Benzimidazole-Acridine Derivative (8I) K562 (Leukemia)2.68--
HepG-2 (Hepatocellular Carcinoma)8.11--
MBIC Cervical Cancer CellsInduces G2-M phase arrest--

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for Compound 12 is from a study by Çevik et al. (2021)[4] and for the benzimidazole-acridine derivative and MBIC are from a review by Saleemdang et al.[5].

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganismActivity (MIC in µg/mL)Reference CompoundActivity (MIC in µg/mL)
Benzimidazole derivative 5q P. aeruginosa12.5Ciprofloxacin50
Benzimidazole derivative 11d S. aureus2Norfloxacin-
B. subtilis2Chloromycin-
E. coli4Fluconazole-
Benzimidazole-1,2,4-triazole derivative 6b, 6i, 6j C. glabrata0.97Voriconazole-
Fluconazole-
Benzimidazole derivative 4a B. subtilis12.5Ampicillin6.25
P. aeruginosa25Ampicillin25
Benzimidazole derivative 4a & 4b C. albicans6.25 & 12.5Fluconazole6.25
Miconazole3.125

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data is compiled from reviews and studies on various benzimidazole derivatives.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the biological activities of benzimidazole compounds.

Protocol for MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][11][12]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilution of Compound: Perform serial two-fold dilutions of the benzimidazole compound in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis & Further Evaluation synthesis Synthesis of Benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Screening (Bacteria, Fungi) characterization->antimicrobial cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) characterization->cytotoxicity antiviral Antiviral Screening characterization->antiviral data_analysis Determine MIC / IC50 Values antimicrobial->data_analysis cytotoxicity->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar mechanism Mechanism of Action Studies sar->mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.

tubulin_inhibition_pathway benzimidazole Benzimidazole Derivative tubulin Tubulin Dimers benzimidazole->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A simplified signaling pathway illustrating the inhibition of tubulin polymerization by certain benzimidazole derivatives, a common mechanism for their anticancer activity.[5]

References

Cytotoxicity Showdown: 3-(1H-benzimidazol-1-yl)propanenitrile vs. Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the relentless pursuit of novel and more effective cancer therapeutics, numerous heterocyclic compounds are being investigated for their cytotoxic potential. Among these, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with many derivatives exhibiting significant anticancer activity. This guide provides a comparative overview of the cytotoxic properties of a specific benzimidazole derivative, 3-(1H-benzimidazol-1-yl)propanenitrile, against established standard-of-care anticancer drugs: doxorubicin, cisplatin, and paclitaxel.

Executive Summary

Direct experimental data on the cytotoxicity of this compound is not currently available in the public domain. However, the broader class of benzimidazole derivatives has demonstrated promising anticancer activities through various mechanisms, including the disruption of microtubule polymerization, inhibition of key enzymes like PARP and topoisomerase, and induction of apoptosis.[1] This suggests that this compound may warrant further investigation as a potential cytotoxic agent.

In contrast, doxorubicin, cisplatin, and paclitaxel are well-characterized cytotoxic drugs with extensive data supporting their clinical use. They induce cancer cell death through distinct and potent mechanisms: DNA damage and topoisomerase inhibition (doxorubicin), formation of DNA adducts (cisplatin), and microtubule stabilization (paclitaxel). This guide will focus on presenting the available quantitative data, experimental protocols, and signaling pathways for these established drugs to serve as a benchmark for the evaluation of new chemical entities like this compound.

Quantitative Cytotoxicity Data: Standard Anticancer Drugs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel against a selection of human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population and are indicative of their potent cytotoxic activity.

Table 1: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Adenocarcinoma~2.2[2]
MDA-MB-231Breast Adenocarcinoma~0.9[2]
AMJ13Breast Cancer223.6 µg/ml[3]
HeLaCervical CancerData available, specific IC50 not provided in abstract[4]

Table 2: Cytotoxicity of Cisplatin

Cell LineCancer TypeIC50 (µM)Citation
A549Lung CarcinomaVaries[5]
PC3Prostate CarcinomaVaries[5]
A2780-cpOvarian CarcinomaVaries[5]
MCF-7Breast AdenocarcinomaHighly variable across studies[6]
HepG2Hepatocellular CarcinomaHighly variable across studies[6]
HeLaCervical CancerHighly variable across studies[6]

Table 3: Cytotoxicity of Paclitaxel

Cell LineCancer TypeIC50 (nM) - 24h exposureCitation
Various (8 human tumor cell lines)Various2.5 - 7.5[7]
MKN-28Stomach AdenocarcinomaGrowth inhibition at 0.01 µM[8]
MKN-45Stomach AdenocarcinomaGrowth inhibition at 0.01 µM[8]
MCF-7Breast AdenocarcinomaGrowth inhibition at 0.01 µM[8]
NSCLC cell lines (median)Non-Small Cell Lung Cancer9,400 (24h), 27 (120h)[9]

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[3][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and add a Tris-based solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm. The optical density is proportional to the total cellular protein content.[11][12]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) after a 30-minute incubation at room temperature. The amount of color formed is proportional to the amount of LDH released and, therefore, the number of damaged cells.[13][14][15]

Visualization of Cellular Mechanisms

The following diagrams illustrate the key signaling pathways affected by the standard anticancer drugs and a general workflow for in vitro cytotoxicity testing.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding treatment Add Drug to Cells seeding->treatment compound_prep Prepare Drug Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Select Assay (MTT, SRB, LDH) incubation->assay_choice reagent_add Add Assay Reagent assay_choice->reagent_add assay_incubation Incubate reagent_add->assay_incubation readout Measure Absorbance assay_incubation->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

In Vitro Cytotoxicity Testing Workflow

doxorubicin_pathway dox Doxorubicin nucleus Nucleus dox->nucleus dna DNA dox->dna Intercalation top2 Topoisomerase II dox->top2 Inhibition mitochondria Mitochondria dox->mitochondria nucleus->dna nucleus->top2 apoptosis Apoptosis dna->apoptosis top2->dna DNA Strand Breaks ros Reactive Oxygen Species (ROS) ros->dna Damage mitochondria->ros Generation

Doxorubicin's Mechanism of Action

cisplatin_pathway cisplatin Cisplatin activated_cisplatin Aquated Cisplatin cisplatin->activated_cisplatin Hydrolysis nucleus Nucleus activated_cisplatin->nucleus dna DNA activated_cisplatin->dna Binding nucleus->dna adducts DNA Adducts (Intra- and Interstrand Crosslinks) dna->adducts replication_block Replication & Transcription Block adducts->replication_block apoptosis Apoptosis replication_block->apoptosis

Cisplatin's DNA Damage Pathway

paclitaxel_pathway paclitaxel Paclitaxel tubulin β-tubulin paclitaxel->tubulin Binds to microtubules Microtubules paclitaxel->microtubules Prevents Depolymerization tubulin->microtubules Polymerization stabilization Microtubule Stabilization microtubules->stabilization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Paclitaxel's Microtubule Stabilization Pathway

References

Unveiling the Antimicrobial Potential of 3-(1H-benzimidazol-1-yl)propanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated antimicrobial spectrum of 3-(1H-benzimidazol-1-yl)propanenitrile against established antibiotics. While direct experimental data for this specific compound is not publicly available, this analysis is based on the well-documented antimicrobial properties of the benzimidazole scaffold and its numerous derivatives. This guide synthesizes available data on related compounds to project the potential efficacy and spectrum of the target molecule, highlighting areas for future experimental validation.

The benzimidazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The urgent need for novel antimicrobial agents to combat rising antibiotic resistance necessitates the exploration of new chemical entities. This guide focuses on this compound, a benzimidazole derivative, and compares its potential antimicrobial profile with that of commonly used antibiotics.

Comparative Antimicrobial Spectrum: Benzimidazole Derivatives vs. Standard Antibiotics

While specific minimum inhibitory concentration (MIC) values for this compound are not found in the reviewed literature, extensive research on other benzimidazole derivatives provides a strong basis for predicting its potential activity. The following table summarizes the antimicrobial activity of various benzimidazole derivatives against a range of pathogenic microorganisms, juxtaposed with the performance of standard antibiotics. This comparative data suggests that benzimidazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound ClassOrganismRepresentative MIC (µg/mL)Standard AntibioticRepresentative MIC (µg/mL)
Benzimidazole Derivatives Staphylococcus aureus2 - 16Ciprofloxacin0.25 - 1
Escherichia coli4 - >128Ciprofloxacin0.015 - 1
Pseudomonas aeruginosa8 - >128Ceftazidime1 - 8
Candida albicans6.25 - >100Fluconazole0.25 - 4
Aspergillus niger>100Amphotericin B0.5 - 2

Note: The MIC values for benzimidazole derivatives are a range compiled from various studies on different derivatives and are intended to show potential activity. Direct testing of this compound is required for accurate determination.

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of novel compounds is typically evaluated using standardized methods to determine their efficacy against a panel of microorganisms. The following are detailed methodologies commonly cited in the literature for assessing the antimicrobial spectrum of benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound, in this case, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method for Preliminary Screening

This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of a novel compound.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Compound Solubilization & Dilution MIC_Test Broth Microdilution (MIC) Compound_Prep->MIC_Test Diffusion_Test Agar Well Diffusion Compound_Prep->Diffusion_Test Microbe_Prep Microorganism Culture & Standardization Microbe_Prep->MIC_Test Microbe_Prep->Diffusion_Test MIC_Read Visual/Spectrophotometric Reading MIC_Test->MIC_Read Zone_Measure Measurement of Inhibition Zones Diffusion_Test->Zone_Measure Data_Comp Comparison with Standard Antibiotics MIC_Read->Data_Comp Zone_Measure->Data_Comp Spectrum_Det Determination of Antimicrobial Spectrum Data_Comp->Spectrum_Det

Caption: Experimental workflow for antimicrobial susceptibility testing.

Concluding Remarks

While direct experimental evidence for the antimicrobial spectrum of this compound is currently lacking in the public domain, the extensive body of research on analogous benzimidazole derivatives suggests its potential as a promising antimicrobial candidate. The presence of the benzimidazole core, coupled with the propanenitrile substituent, may confer a unique activity profile. Future research should focus on the in vitro evaluation of this compound against a broad panel of clinically relevant bacteria and fungi to definitively establish its antimicrobial spectrum and potency. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The findings from these future studies will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial therapies.

A Comparative Guide to Purity Assessment of 3-(1H-benzimidazol-1-yl)propanenitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(1H-benzimidazol-1-yl)propanenitrile, a key building block in medicinal chemistry. We present a robust reversed-phase HPLC (RP-HPLC) method, compare it with alternative approaches, and provide detailed experimental protocols and supporting data.

Method Comparison: Selecting the Optimal HPLC Approach

The analysis of this compound, a moderately polar compound, is most effectively achieved using RP-HPLC.[1] The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation from potential impurities, such as the starting material (benzimidazole) and other synthesis-related by-products.

  • Proposed Method: C18 Column with Gradient Elution. A C18 column is the most widely used and versatile stationary phase for RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[1] A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile), is recommended. This ensures that highly polar impurities are eluted early while more non-polar, late-eluting impurities are effectively washed from the column, providing a comprehensive impurity profile in a single run. The use of a mild acid, like formic acid, in the mobile phase helps to ensure consistent peak shapes by suppressing the ionization of the benzimidazole ring.

  • Alternative 1: C8 Column. A C8 column provides less hydrophobic retention than a C18 column.[2][3][4] This can be advantageous if the primary impurities are significantly more polar than the main compound, leading to shorter analysis times. However, it may offer insufficient resolution for impurities that are structurally very similar to the target compound.

  • Alternative 2: Polar-Endcapped/Aqueous C18 Columns. For compounds that are particularly polar and show poor retention on traditional C18 phases, specialized columns designed for use with highly aqueous mobile phases are available.[5][6][7] While this compound is moderately polar, this approach is generally reserved for more challenging separations where retention is minimal even with low organic solvent concentrations.[5][8]

The proposed C18 method with a gradient elution provides the best balance of resolution, versatility, and robustness for routine purity analysis of this compound.

Experimental Protocol: Proposed RP-HPLC Method

This protocol details a validated starting point for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes, and vials.

  • Reference standard of this compound (>99.5% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥98%).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the diluent. Ensure the sample is fully dissolved; sonicate if necessary. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the standard and sample solutions.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Exemplary Purity Analysis

The following table summarizes hypothetical results from the analysis of a synthesized batch of this compound using the proposed HPLC method. Potential impurities include the unreacted starting material, benzimidazole, and other process-related unknowns.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.521,5400.08Benzimidazole
24.892,8500.15Unknown Impurity 1
39.15 1,905,600 99.50 This compound
412.315,7500.27Unknown Impurity 2

Visualization of Experimental Workflow

The logical flow of the purity assessment process, from sample preparation to final analysis, is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation (0.1 mg/mL) HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Synthesized Sample Preparation (0.1 mg/mL) Filtration Sample Filtration (0.45 µm filter) Sample_Prep->Filtration Filtration->HPLC_System Chrom_Sep Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chrom_Sep UV_Detect UV Detection (254 nm) Chrom_Sep->UV_Detect Data_Acq Data Acquisition (Chromatogram Generation) UV_Detect->Data_Acq Peak_Int Peak Integration & Identification Data_Acq->Peak_Int Purity_Calc Purity Calculation (% Area) Peak_Int->Purity_Calc Final_Report Final Purity Report Purity_Calc->Final_Report

Caption: Workflow for HPLC Purity Assessment.

References

Comparative Docking Analysis of 3-(1H-benzimidazol-1-yl)propanenitrile Derivatives and Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in-silico docking studies on 3-(1H-benzimidazol-1-yl)propanenitrile derivatives and structurally related analogs. This document summarizes quantitative data, details experimental methodologies, and visualizes key workflows to facilitate informed decision-making in drug design and development.

While direct comparative docking studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes data from studies on closely related analogs possessing the 3-(1H-benzimidazol-1-yl)propane core. These analogs, which feature alternative functional groups in place of the nitrile moiety, provide valuable insights into the structure-activity relationships (SAR) governing the interaction of this scaffold with various biological targets, particularly protein kinases.

Data Presentation: A Comparative Look at Binding Affinities

Table 1: Comparative Docking Scores and Binding Energies of Benzimidazole Derivatives Against Kinase Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Inhibitory Concentration (pIC50/IC50)Reference CompoundReference Docking Score (kcal/mol)
BI-02Beta-Tubulin (1SA0)-8.50583.62 nMAlbendazole-7.0 Kcal/mol
Compound 12bEGFR (PDB ID not specified)Not specifiedMost active in cell cultureErlotinibNot specified
Compound 16EGFR (PDB ID not specified)Not specifiedSignificant activityErlotinibNot specified
Compound 16cEGFR (PDB ID not specified)Not specifiedSignificant activityErlotinibNot specified
Compound 4cBRAFV600E-5.4Not specifiedVemurafenib-3.5 kcal mol−1
Compound 4eBRAFV600E-1.9Not specifiedVemurafenib-3.5 kcal mol−1

Table 2: In-silico ADMET Predictions for 3-benzimidazol-1-yl-1-(4-phenylpiperazine -1-yl) propan-1-one Derivatives

CompoundBBB PermeabilityOral BioavailabilityCytochrome P450 SubstrateP-gp Substrate
Derivative AYesGoodYesYes
Derivative BNoGoodYesYes

Note: Specific compound identifiers from the source are generalized here for clarity. "BBB" refers to the Blood-Brain Barrier and "P-gp" refers to P-glycoprotein.

Experimental Protocols: Methodologies in Focus

The methodologies employed in the cited studies for molecular docking and biological evaluation are crucial for interpreting the presented data. Below are detailed protocols representative of the research conducted on these benzimidazole derivatives.

Molecular Docking Protocol

A common workflow for molecular docking studies of benzimidazole derivatives involves several key steps, as illustrated in the diagram below. The primary goal is to predict the binding mode and affinity of a ligand (the benzimidazole derivative) within the active site of a target protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Define Active Site Ligand Ligand Structure Preparation (2D to 3D) Dock Docking Algorithm Execution (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Pose Binding Pose Visualization Dock->Pose Analyze Interactions Score Scoring and Ranking Dock->Score Calculate Binding Affinity

Caption: A generalized workflow for molecular docking studies.

Detailed Steps:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogens are added. The 2D structures of the benzimidazole derivatives are drawn and converted to 3D structures, followed by energy minimization.[1]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters.

  • Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations.[2][3] These programs explore various conformations of the ligand within the active site and calculate the binding energy for each pose.

  • Analysis of Results: The resulting docking poses are visualized to analyze the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions. The binding affinities (docking scores) are used to rank the compounds.

In-vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the in-vitro anticancer activity of compounds.

SRB_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Benzimidazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Fixation Fix Cells with Trichloroacetic Acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye Washing->Solubilization Measurement Measure Optical Density (OD) Solubilization->Measurement EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibition

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 3-(1H-benzimidazol-1-yl)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The efficiency of different synthetic routes, including conventional heating, microwave-assisted synthesis, and an enzymatic approach, is evaluated based on reaction yield, time, and conditions. Detailed experimental protocols are provided for key methods to facilitate reproducibility.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through the aza-Michael addition of benzimidazole to acrylonitrile. This reaction can be effectively carried out using several methods, each with distinct advantages and disadvantages in terms of speed, yield, and environmental impact.

Synthetic RouteCatalyst/ConditionsSolventReaction TimeYield (%)
Conventional Heating NoneNone4 hours>97%
Microwave-Assisted K₂CO₃DMF3 minutes84%
Enzymatic Synthesis Lipase TL IMMethanol35 minutes76-97%

Detailed Experimental Protocols

Route 1: Conventional Heating (Solvent- and Catalyst-Free)

This method represents a classical and straightforward approach to the aza-Michael addition.

Procedure: A mixture of benzimidazole (1.18 g, 10 mmol) and acrylonitrile (0.66 mL, 10 mmol) is heated at 80°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, yielding the solid product. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a white solid.

Route 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, drastically reducing the synthesis time.[1]

Procedure: In a microwave reactor vessel, a mixture of a 2-substituted-benzimidazole (1.0 mmol), acrylonitrile (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in N,N-dimethylformamide (DMF, 3 mL) is subjected to microwave irradiation at a suitable power to maintain the desired temperature for 3 minutes. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give the desired 1-cyanoethyl-2-substituted-benzimidazole.[1] For the synthesis of the title compound, benzimidazole would be used as the starting material.

Route 3: Enzymatic Synthesis in a Continuous-Flow Microreactor

This modern approach utilizes a biocatalyst for a green and efficient synthesis.[2]

Procedure: A continuous-flow microreactor system is employed, consisting of syringe pumps and a packed-bed microreactor containing immobilized lipase TL IM. A solution of benzimidazole in methanol and a separate solution of acrylonitrile in methanol are pumped through the microreactor at a controlled flow rate to achieve a residence time of 35 minutes at 45°C. The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the product. This method allows for high yields and easy scalability.[2]

Experimental and Logical Workflow Diagrams

To visually represent the synthetic pathways and the decision-making process for selecting a suitable route, the following diagrams are provided.

G cluster_conventional Conventional Heating benzimidazole_conv Benzimidazole heating Heat (80°C, 4h) Solvent-free benzimidazole_conv->heating acrylonitrile_conv Acrylonitrile acrylonitrile_conv->heating product_conv This compound heating->product_conv >97% Yield

Synthetic pathway for the conventional heating route.

G cluster_microwave Microwave-Assisted Synthesis benzimidazole_mw Benzimidazole microwave Microwave (3 min) benzimidazole_mw->microwave acrylonitrile_mw Acrylonitrile acrylonitrile_mw->microwave catalyst_mw K₂CO₃ catalyst_mw->microwave solvent_mw DMF solvent_mw->microwave product_mw This compound microwave->product_mw 84% Yield

Synthetic pathway for the microwave-assisted route.

G cluster_enzymatic Enzymatic Synthesis (Flow Chemistry) benzimidazole_enz Benzimidazole in Methanol microreactor Lipase TL IM Microreactor (45°C, 35 min) benzimidazole_enz->microreactor acrylonitrile_enz Acrylonitrile in Methanol acrylonitrile_enz->microreactor product_enz This compound microreactor->product_enz 76-97% Yield

Workflow for the enzymatic synthesis in a continuous-flow microreactor.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. For high-throughput synthesis and rapid lead optimization, the microwave-assisted method is highly advantageous due to its remarkably short reaction time. For large-scale, environmentally friendly production with high purity, the solvent- and catalyst-free conventional heating method offers an excellent yield and simplicity. The enzymatic flow chemistry approach represents a cutting-edge, green alternative that combines high efficiency with the benefits of continuous manufacturing, making it ideal for sustainable pharmaceutical production. Each method presents a viable pathway to the target compound, and the provided data and protocols should assist in making an informed decision based on the desired balance of speed, yield, and process greenness.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-(1H-benzimidazol-1-yl)propanenitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4414-84-0

Hazard Summary: According to the Safety Data Sheet (SDS), this compound is classified as a warning-level hazard.[1] It is crucial to be aware of the following potential health effects:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles. Use a face shield in addition to goggles if there is a splash hazard.To prevent serious eye irritation from splashes or dust.[1][2]
Skin Protection
   Hand ProtectionNitrile rubber gloves (minimum 5-mil thickness). Change gloves immediately if contaminated.[3][4]To protect against skin irritation. Nitrile gloves offer good resistance to many chemicals for short-term splash protection.[3][5][6]
   Body ProtectionLaboratory coat or a disposable gown made of low-permeability fabric.[7]To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator for organic vapors and particulates is recommended.[1][4]To prevent respiratory tract irritation from dust or vapors.[1]

Operational Plan: Safe Handling Protocol

1. Preparation and Pre-Experiment Checks:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are accessible and operational.[8]
  • Assemble all necessary materials and equipment before handling the chemical.
  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling the Chemical:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][4]
  • Avoid generating dust. If the compound is a solid, handle it gently.
  • Use dedicated spatulas and glassware.
  • Keep the container tightly closed when not in use.[1]

3. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Carefully remove and dispose of contaminated PPE as hazardous waste.
  • Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[1][3]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials don_ppe 4. Don Full PPE gather_materials->don_ppe handle_in_hood 5. Manipulate Chemical in Fume Hood don_ppe->handle_in_hood avoid_dust 6. Minimize Dust Generation handle_in_hood->avoid_dust close_container 7. Keep Container Sealed avoid_dust->close_container decontaminate 8. Decontaminate Surfaces and Equipment close_container->decontaminate dispose_ppe 9. Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands 10. Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous liquid waste container.
  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that are contaminated or potentially contaminated must be collected in a designated hazardous waste bag.[3]

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound or its containers in the regular trash or down the drain.[1]

Disposal Logic Diagram

cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated items) collect_solid Seal & Label Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions) collect_liquid Seal & Label Liquid Waste Container liquid_waste->collect_liquid ppe_waste Contaminated PPE (Gloves, gowns) collect_ppe Seal & Label PPE Waste Bag ppe_waste->collect_ppe store_waste Store in Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste ehs_pickup Arrange for Pickup by EHS/Licensed Contractor store_waste->ehs_pickup final_disposal Approved Waste Disposal Plant ehs_pickup->final_disposal

Caption: Logical flow for the proper disposal of waste generated from handling this chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-1-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(1H-benzimidazol-1-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.